molecular formula C8H8BF3O3 B591580 (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid CAS No. 1310384-19-0

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B591580
CAS No.: 1310384-19-0
M. Wt: 219.954
InChI Key: NCTLQYZNASYUIW-UHFFFAOYSA-N
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Description

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid is a specialized arylboronic acid of interest in medicinal chemistry and organic synthesis. As a building block, it is used in Suzuki-Miyaura cross-coupling reactions to introduce the 2-methoxy-6-(trifluoromethyl)phenyl moiety into more complex molecules, facilitating the exploration of new pharmaceuticals and advanced materials . The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group in the ortho position relative to the boronic acid creates unique electronic and steric properties. In analogous ortho-substituted trifluoromethylphenylboronic acids, the bulky ortho substituent is known to influence the compound's acidity through steric inhibition, affecting its reactivity and interaction with diols and other species . Researchers are investigating boronic acids with trifluoromethyl groups as potential bioactive molecules. Some structurally related compounds have shown promise in areas such as antibacterial development and as novel antiandrogens for prostate cancer research, where the boronic acid group is explored as a bioisostere for other functions to modulate binding to biological targets . This product is intended for research and development purposes only. It is not approved for use in humans or animals as a drug, cosmetic, or for any other application.

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BF3O3/c1-15-6-4-2-3-5(8(10,11)12)7(6)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTLQYZNASYUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208614
Record name Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]-
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Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-19-0
Record name Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]-
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Record name Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]-
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Record name 2-Methoxy-6-(trifluoromethyl)benzeneboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid , a specialized organoboron compound, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a methoxy and a trifluoromethyl group ortho to the boronic acid moiety, imparts distinct chemical properties that are of considerable interest in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data.

Core Chemical Properties

This compound (CAS RN: 1310384-19-0) is a solid organic compound with the molecular formula C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol .[1][2][3][4] Purity levels for commercially available batches are typically greater than 95% or 98%.[1][2]

PropertyValueReference(s)
CAS Number 1310384-19-0[2]
Molecular Formula C₈H₈BF₃O₃[3]
Molecular Weight 219.95 g/mol [1]
Physical Form Solid-
Purity >95% or 98%[1][2]
InChI InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3-
InChIKey NCTLQYZNASYUIW-UHFFFAOYSA-N-
SMILES COC1=C(B(O)O)C=CC=C1C(F)(F)F-

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, the general synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl halide (e.g., 1-bromo-2-methoxy-6-(trifluoromethyl)benzene) with an organolithium reagent followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis.[5]

The reactivity of this compound is largely dictated by the boronic acid functional group and the electronic effects of the methoxy and trifluoromethyl substituents. The electron-withdrawing nature of the trifluoromethyl group can influence the Lewis acidity of the boron atom and the reactivity of the molecule in cross-coupling reactions.

Applications in Organic Synthesis

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common scaffolds in pharmaceuticals and advanced materials.[7][8]

The presence of the ortho-methoxy and -trifluoromethyl groups can introduce steric hindrance and unique electronic properties, which can be exploited to achieve specific selectivities and functionalities in the coupled products.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Aryl Halide This compound Pd Catalyst Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating (80-110 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity

While specific biological studies on this compound are not extensively documented, the broader class of phenylboronic acids has garnered significant attention in medicinal chemistry.[8][9] Boronic acids are known to interact with diols, a feature that has been exploited in the design of sensors for carbohydrates and as inhibitors of certain enzymes.[10]

The trifluoromethyl group is a common substituent in many pharmaceuticals, often enhancing metabolic stability and binding affinity.[11] Therefore, derivatives of this compound could be valuable candidates for screening in various biological assays, particularly in the context of enzyme inhibition or as probes for biological systems.[12][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in organic synthesis and potentially in drug discovery. Its unique structural features offer opportunities for the creation of novel and complex molecules. Further research into its specific reactivity, physical properties, and biological activity is warranted to fully unlock its potential in various scientific disciplines.

References

An In-depth Technical Guide to (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1310384-19-0

This technical guide provides a comprehensive overview of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the construction of complex molecules.

Chemical Properties and Data

This compound is a substituted phenylboronic acid that is widely utilized in palladium-catalyzed cross-coupling reactions. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity and properties to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1310384-19-0[1]
Molecular Formula C₈H₈BF₃O₃N/A
Molecular Weight 219.95 g/mol [2]
Appearance SolidN/A
Purity Typically ≥98%[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Grignard reaction followed by borylation. This standard organometallic approach allows for the efficient formation of the carbon-boron bond.

Synthesis of this compound via Grignard Reaction

This protocol outlines the general steps for the synthesis of the title compound from its corresponding aryl bromide precursor, 2-bromo-1-methoxy-3-(trifluoromethyl)benzene.

Experimental Workflow for Synthesis

G A Start: 2-bromo-1-methoxy-3- (trifluoromethyl)benzene B Mg turnings, I2 (cat.) Anhydrous THF A->B Step 1 C Grignard Reagent Formation (Ar-MgBr) B->C D Triisopropyl borate Anhydrous THF, -78 °C C->D Step 2 E Borylation D->E F Aqueous HCl (2M) Hydrolysis E->F Step 3 G Product Isolation & Purification (Extraction, Chromatography) F->G H End: (2-Methoxy-6-(trifluoromethyl) -phenyl)boronic acid G->H G A Start: Aryl Halide & Boronic Acid B Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->B Step 1 C Reaction Mixture Assembly B->C D Heating under Inert Atmosphere (e.g., 80-100 °C) C->D Step 2 E Cross-Coupling Reaction D->E F Work-up & Purification (Extraction, Chromatography) E->F Step 3 G End: Biaryl Product F->G G cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) (Efflux Pump) Chemo->Pgp Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo->Target Binding Pgp->Chemo Inhibitor P-gp Inhibitor (Synthesized using the boronic acid) Inhibitor->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis Signal Transduction

References

Technical Dossier: (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical overview of the molecular weight of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid. The determination of this fundamental chemical property is critical for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide outlines the molecular formula, a detailed breakdown of the atomic weights of its constituent elements, and the final calculated molecular weight. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Introduction

This compound is a specialized organoboron compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. An accurate understanding of its molecular weight is paramount for stoichiometric calculations, ensuring reaction efficiency, and for the characterization of resulting compounds. This paper serves as a definitive reference for this crucial parameter.

Molecular Composition and Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound has been determined to be C₈H₈BF₃O₃[1][2].

The calculation of the molecular weight is based on the standard atomic weights of each element present in the molecule. These values are established by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC812.011[3][4][5][6]96.088
HydrogenH81.008[7][8][9][10]8.064
BoronB110.81[11][12][13][14]10.81
FluorineF318.998[15][16][17][18][19]56.994
OxygenO315.999[20][21][22][23][24]47.997

The molecular weight is calculated by summing the total contributions of each element as detailed in the table above.

(8 × 12.011) + (8 × 1.008) + (1 × 10.81) + (3 × 18.998) + (3 × 15.999) = 219.95 g/mol

This calculated value is consistent with empirically determined and published data for this compound, which is reported to be 219.95 g/mol [1][2].

Logical Representation of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the subject compound.

Workflow for Molecular Weight Determination A Identify Molecular Formula C₈H₈BF₃O₃ B Determine Constituent Elements (C, H, B, F, O) A->B C Obtain Standard Atomic Weights B->C D Calculate Total Contribution for Each Element C->D E Sum Contributions to Find Molecular Weight: 219.95 g/mol D->E

Caption: Molecular Weight Calculation Workflow.

Conclusion

The molecular weight of this compound is definitively established as 219.95 g/mol . This value is derived from its molecular formula, C₈H₈BF₃O₃, and the standard atomic weights of its constituent elements. This technical guide provides a clear and concise reference for professionals requiring this fundamental data for their research and development activities.

References

An In-depth Technical Guide to the Synthesis of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis route for (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organometallic procedures, offering a reliable pathway for the preparation of this compound.

Overview of the Synthetic Strategy

The most direct and widely applicable method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate with a borate ester. For the synthesis of this compound, a two-step approach is proposed, commencing with a commercially available substituted bromobenzene.

The logical synthetic pathway involves two primary stages:

  • Formation of an Organometallic Intermediate: This is typically achieved through either a lithium-halogen exchange reaction using an organolithium reagent or the formation of a Grignard reagent from the corresponding aryl bromide.

  • Borylation: The generated organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

The proposed starting material for this synthesis is 2-bromo-1-methoxy-3-(trifluoromethyl)benzene .

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is adapted from established procedures for the synthesis of analogous substituted phenylboronic acids.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis 2-bromo-1-methoxy-3-(trifluoromethyl)benzene 2-bromo-1-methoxy-3-(trifluoromethyl)benzene Aryl Magnesium Bromide Aryl Magnesium Bromide 2-bromo-1-methoxy-3-(trifluoromethyl)benzene->Aryl Magnesium Bromide Mg, THF, reflux Boronate Ester Intermediate Boronate Ester Intermediate Aryl Magnesium Bromide->Boronate Ester Intermediate B(OCH3)3, THF, -78 °C This compound This compound Boronate Ester Intermediate->this compound HCl (aq)

A three-step synthesis of the target compound.

Materials:

ReagentMolar Mass ( g/mol )
2-bromo-1-methoxy-3-(trifluoromethyl)benzene255.03
Magnesium turnings24.31
Anhydrous Tetrahydrofuran (THF)72.11
Trimethyl borate103.91
Hydrochloric acid (HCl), 1M aqueous solution36.46
Diethyl ether74.12
Anhydrous Sodium Sulfate (Na₂SO₄)142.04

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to the flask to activate the magnesium.

    • Under a nitrogen atmosphere, add a small portion of a solution of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the Grignard reaction has initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, prepare a solution of trimethyl borate (1.2 - 1.5 eq) in anhydrous THF.

    • Add the solution of trimethyl borate dropwise to the cold Grignard reagent solution, maintaining the internal temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1M aqueous HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-80%
Purity >95%
Reaction Time 18-24 hours

Alternative Synthesis Route: Organolithium Intermediate

An alternative and often higher-yielding method involves a lithium-halogen exchange followed by borylation.

G cluster_0 Step 1: Lithium-Halogen Exchange cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis 2-bromo-1-methoxy-3-(trifluoromethyl)benzene 2-bromo-1-methoxy-3-(trifluoromethyl)benzene Aryl Lithium Intermediate Aryl Lithium Intermediate 2-bromo-1-methoxy-3-(trifluoromethyl)benzene->Aryl Lithium Intermediate n-BuLi or t-BuLi, THF, -78 °C Boronate Ester Intermediate Boronate Ester Intermediate Aryl Lithium Intermediate->Boronate Ester Intermediate B(O-iPr)3, THF, -78 °C This compound This compound Boronate Ester Intermediate->this compound HCl (aq)

Alternative three-step synthesis via an organolithium intermediate.

Experimental Protocol Outline:

  • Lithium-Halogen Exchange:

    • Dissolve 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 eq) while maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

  • Borylation:

    • Add triisopropyl borate (1.2 eq) dropwise to the aryllithium solution at -78 °C.

    • Stir at -78 °C for 2-3 hours and then allow to warm to room temperature overnight.

  • Hydrolysis and Work-up:

    • Follow the same hydrolysis and work-up procedure as described for the Grignard route.

Comparison of Synthesis Routes:

FeatureGrignard RouteOrganolithium Route
Reagent Handling Magnesium is easier to handle than BuLi.Organolithiums are pyrophoric and require more stringent anhydrous conditions.
Reaction Initiation Can sometimes be difficult to initiate.Generally more reliable initiation.
Yield Typically good yields.Often provides higher yields.
Side Reactions Formation of Wurtz coupling byproducts is possible.Can be more prone to side reactions if temperature is not carefully controlled.
Functional Group Tolerance Generally good.Less tolerant of acidic protons and some electrophilic functional groups.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment of the aromatic ring and the methoxy group.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR: To characterize the trifluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Safety Considerations

  • Organolithium reagents (n-BuLi, t-BuLi) are pyrophoric and must be handled under an inert atmosphere (nitrogen or argon) with appropriate personal protective equipment.

  • Grignard reagents are highly reactive and moisture-sensitive.

  • Anhydrous solvents are essential for the success of these reactions.

  • Low-temperature reactions require careful monitoring and control.

  • Acidic workup should be performed slowly and with cooling to control any exothermic reactions.

This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any chemical synthesis.

Technical Guide: Spectroscopic and Structural Characterization of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the key spectroscopic data and analytical methodologies pertinent to the characterization of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes detailed experimental protocols and expected spectral characteristics based on established knowledge of analogous arylboronic acids.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 1310384-19-0
Molecular Formula C₈H₈BF₃O₃
Molecular Weight 219.95 g/mol
Chemical Structure
alt text

Spectroscopic Data Summary

The following tables present the expected spectroscopic data for this compound. It is important to note that experimentally obtained spectra for this specific molecule are not widely published. The data presented below are predictive and based on the analysis of structurally similar compounds.

Table 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusSolventExpected Chemical Shift (δ) / ppmExpected MultiplicityExpected Coupling Constants (J) / Hz
¹H NMR CDCl₃ or Acetone-d₆Data not publicly available--
¹³C NMR CDCl₃ or Acetone-d₆Data not publicly available--
¹⁹F NMR CDCl₃ or Acetone-d₆Data not publicly available--
¹¹B NMR CDCl₃ or Acetone-d₆Data not publicly available--

Table 2.2: Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Boronic Acid) 3200-3600Broad, Strong
C-H Stretch (Aromatic) 3000-3100Medium
C-H Stretch (Methoxy) 2850-2960Medium
C=C Stretch (Aromatic) 1600-1620, 1450-1500Medium to Strong
B-O Stretch 1310-1380Strong
C-O Stretch (Methoxy) 1200-1300Strong
C-F Stretch (Trifluoromethyl) 1100-1200Strong, often multiple bands

Table 2.3: Mass Spectrometry (MS) Data

Ionization ModeExpected m/zIon Type
Electrospray (ESI-) 219.04[M-H]⁻
201.03[M-H-H₂O]⁻
Electron Ionization (EI) 220.05[M]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for arylboronic acids, adaptable for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in an NMR tube. The choice of solvent is critical as boronic acids can form boroxines (cyclic anhydrides), which can complicate spectra. Dissolution in d₄-methanol can sometimes simplify spectra by forming the methyl boronate ester.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling (e.g., broadband decoupling) should be employed to simplify the spectrum and improve sensitivity.

    • ¹⁹F NMR: This is a sensitive nucleus, and spectra can be acquired relatively quickly.

    • ¹¹B NMR: This nucleus is quadrupolar, which can lead to broad signals. A dedicated boron-free probe is ideal but not always necessary.

    • Two-Dimensional NMR: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR unit.

    • Place a small amount of the solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

  • Sample Preparation (LC-MS):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the mobile phase to be used for the analysis.

  • Instrumentation and Data Acquisition (LC-MS with ESI):

    • Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode) and increasing the proportion of organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of compounds. Both positive and negative ion modes should be tested to determine the optimal ionization. Negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion.

      • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

      • Acquisition Mode: Acquire data in full scan mode to identify the molecular ion. For increased sensitivity and quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized arylboronic acid derivative like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 11B, 2D) Purification->NMR Primary Structure IR FT-IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (e.g., LC-MS) Purification->MS Molecular Weight StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation Purity Purity Assessment (e.g., HPLC, NMR) DataArchiving Data Archiving & Reporting Purity->DataArchiving StructureElucidation->Purity

Caption: Workflow for the synthesis and spectroscopic characterization of an arylboronic acid.

Navigating the Spectroscopic Landscape of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound with significant potential in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a methoxy and a trifluoromethyl group ortho to the boronic acid moiety, imparts distinct electronic and steric properties that are crucial for its reactivity and application in cross-coupling reactions. A thorough understanding of its structural characteristics is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the elucidation of its molecular structure. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopic features of this compound, alongside detailed experimental protocols and a conceptual workflow for its analysis.

Data Presentation: ¹H and ¹³C NMR of 2-(Trifluoromethoxy)phenylboronic acid

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-(trifluoromethoxy)phenylboronic acid, which can be used as a reference for interpreting the spectra of this compound. The data was obtained in acetone-d₆.[1][2]

Table 1: ¹H NMR Data for 2-(Trifluoromethoxy)phenylboronic acid [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.76dd³J(H,H) = 7.3, ⁴J(H,H) = 1.8Aromatic H
7.50ddd³J(H,H) = 12.5, ³J(H,H) = 8.2, ⁴J(H,H) = 1.8Aromatic H
7.40-7.32m-Aromatic H
7.33s-B(OH)₂
7.31-7.25m-Aromatic H

Note: Chemical shifts and coupling constants are dependent on the solvent and the concentration.

Table 2: ¹³C NMR Data for 2-(Trifluoromethoxy)phenylboronic acid [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
149.9q³J(C,F) = 1.7C-O
135.8s-Aromatic C-H
131.7s-Aromatic C-H
128.2s-Aromatic C-H
122.1s-Aromatic C-H
121.5q¹J(C,F) = 255.4OCF₃
118.0q⁴J(C,F) = 1.0C-B

Note: The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of arylboronic acids is outlined below.

Sample Preparation:

  • Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Acetone-d₆ is a common choice for phenylboronic acids.[1][2] Other potential solvents include DMSO-d₆ and CDCl₃. It is important to note that boronic acids can form boroxines (anhydrides) in solution, which can lead to complex spectra. The addition of a small amount of D₂O can sometimes help to hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration (typically 16-64 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for NMR analysis and the logical relationships in interpreting the spectral data.

NMR_Analysis_Workflow NMR Analysis Workflow for Arylboronic Acids cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_Experiment 1H NMR Experiment NMR_Spectrometer->H1_Experiment C13_Experiment 13C NMR Experiment NMR_Spectrometer->C13_Experiment FID Raw FID Data H1_Experiment->FID C13_Experiment->FID FT Fourier Transform FID->FT Processed_Spectra Processed Spectra FT->Processed_Spectra Chemical_Shifts Chemical Shifts Processed_Spectra->Chemical_Shifts Coupling_Constants Coupling Constants Processed_Spectra->Coupling_Constants Integration Integration Processed_Spectra->Integration Structure Molecular Structure Chemical_Shifts->Structure Coupling_Constants->Structure Integration->Structure

Caption: A flowchart illustrating the major steps involved in the NMR analysis of arylboronic acids.

Spectral_Interpretation_Logic Logic of NMR Spectral Interpretation cluster_data Observed Data cluster_information Deduced Information cluster_structure Final Structure ChemShift Chemical Shift (δ) Electronic_Env Electronic Environment ChemShift->Electronic_Env Multiplicity Signal Multiplicity Neighboring_Nuclei Number of Neighboring Nuclei Multiplicity->Neighboring_Nuclei J_Coupling Coupling Constant (J) Connectivity Connectivity Information J_Coupling->Connectivity Integral Signal Integral Proton_Ratio Ratio of Protons Integral->Proton_Ratio Final_Structure Molecular Structure of This compound Electronic_Env->Final_Structure Neighboring_Nuclei->Final_Structure Connectivity->Final_Structure Proton_Ratio->Final_Structure

Caption: A diagram showing the logical relationships between NMR spectral data and structural elucidation.

References

An In-depth Technical Guide on the Solubility of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a specialized organoboron compound with significant potential in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction optimization, purification, and formulation development. The choice of solvent can profoundly influence reaction kinetics, yield, and the ease of product isolation.

Solubility Data of Analogous Boronic Acids

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

Solvent Temperature (°C) Solubility (mol fraction)
Dipropyl ether 20 ~0.18
Acetone 20 ~0.15
3-Pentanone 20 ~0.12
Chloroform 20 ~0.08

| Methylcyclohexane | 20 | <0.01 |

Note: The data in this table is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1]

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a compound like this compound. The choice of method may depend on factors such as the amount of material available, the required accuracy, and the available equipment.

1. Dynamic (Turbidity) Method

This method is based on observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[3][4]

  • Principle: A suspension of the solute in the solvent is heated at a constant rate. The temperature at which the last solid particles dissolve, indicated by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration.

  • Apparatus: A temperature-controlled vessel, a magnetic stirrer, a precision thermometer, and a turbidity sensor or a laser beam to detect changes in light transmission.

  • Procedure:

    • A series of samples with known compositions of this compound and the chosen organic solvent are prepared in sealed vials.

    • Each vial is placed in a temperature-controlled bath and stirred vigorously.

    • The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[3]

    • The turbidity of the solution is continuously monitored.

    • The temperature at which the solution becomes clear is recorded as the dissolution temperature.[3]

    • By repeating this measurement for different compositions, a solubility curve (solubility vs. temperature) can be constructed.

2. Isothermal Shake-Flask Method

This is a classical and reliable method for determining equilibrium solubility.[5]

  • Principle: An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

  • Apparatus: A constant temperature shaker or water bath, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed flask.

    • The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-72 hours).

    • The suspension is then allowed to settle, or is centrifuged to separate the undissolved solid.

    • A sample of the clear supernatant is carefully withdrawn.

    • The concentration of the dissolved compound in the supernatant is determined using a validated analytical method like HPLC or UV-Vis spectroscopy.[6]

3. Gravimetric Method

This is a straightforward method for determining solubility, particularly when the solute is non-volatile.[7]

  • Principle: A saturated solution is prepared, and a known volume of the clear solution is evaporated to dryness. The mass of the remaining solid solute is then determined.

  • Apparatus: A constant temperature bath, filter, a precise analytical balance, and an oven.

  • Procedure:

    • A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature, as in the shake-flask method.

    • The solution is filtered to remove any undissolved solid.

    • A known volume of the clear filtrate is transferred to a pre-weighed container.

    • The solvent is evaporated, typically in an oven at a temperature below the decomposition point of the solute.

    • The container with the dried solute is weighed, and the mass of the dissolved solid is calculated. The solubility can then be expressed in terms of g/L or mg/mL.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B Combine in sealed flask C Agitate at constant temperature (e.g., 24-72h) B->C D Allow to settle or centrifuge C->D E Withdraw clear supernatant D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

References

Stability of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid at different pH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid at Different pH Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability profile of this compound across a range of pH conditions. Boronic acids and their derivatives are pivotal in modern organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1][2][3] However, their utility is often tempered by their inherent instability under various conditions, a critical consideration in drug development, process chemistry, and formulation science. Understanding the pH-dependent stability of this compound is essential for its effective storage, handling, and application.

Arylboronic acids are known to undergo degradation through several pathways, with protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom—being a primary concern.[1][2] This process is often influenced by the pH of the medium, as the speciation of the boronic acid (neutral acid versus anionic boronate) plays a key role in its reactivity.[1][2] Additionally, oxidation of the boronic acid group can occur, leading to the formation of phenolic byproducts. The electronic nature of the substituents on the aromatic ring significantly impacts the rate of these degradation processes.

Forced degradation studies are instrumental in elucidating the chemical stability of a molecule.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high and low pH, high temperature, oxidation, and photolysis.[4][5] The data generated helps in identifying potential degradation products, understanding degradation pathways, and developing stable formulations and appropriate storage conditions.

Anticipated Stability Profile and Degradation Pathways

The primary degradation pathway for arylboronic acids in aqueous media is protodeboronation, yielding the corresponding arene (1-methoxy-3-(trifluoromethyl)benzene in this case) and boric acid.[1][2] This reaction can be catalyzed by both acid and base. The pH of the solution dictates the equilibrium between the neutral boronic acid and its anionic boronate form, which in turn affects the rate of protodeboronation.[1][2]

Another potential degradation route is oxidation, which would lead to the formation of 2-methoxy-6-(trifluoromethyl)phenol. This can be initiated by reactive oxygen species or metal ion catalysis.

The following diagram illustrates the potential degradation pathways for this compound under varying pH conditions.

G Potential Degradation Pathways cluster_start Starting Material cluster_acid Acidic Conditions (Low pH) cluster_base Basic Conditions (High pH) cluster_oxidation Oxidative Conditions A This compound B Protodeboronation (Acid-Catalyzed) A->B H+ D Protodeboronation (Base-Mediated) A->D OH- F Oxidation A->F [O] C 1-Methoxy-3-(trifluoromethyl)benzene + B(OH)3 B->C E 1-Methoxy-3-(trifluoromethyl)benzene + B(OH)4- D->E G 2-Methoxy-6-(trifluoromethyl)phenol F->G G Experimental Workflow for Stability Study cluster_stressors Stress Conditions A Prepare Stock Solution (1 mg/mL in ACN) B Dilute with Stressor Solutions (Final Conc. 100 µg/mL) A->B C Incubate at Controlled Temperature (e.g., 40°C) B->C Under various pH & oxidative conditions S1 0.1 M HCl (pH 1) S2 Buffer (pH 3) S3 Buffer (pH 5) S4 Water (pH ~7) S5 Buffer (pH 9) S6 0.1 M NaOH (pH 13) S7 3% H2O2 D Sample at Time Points (0, 24, 48, 72h) C->D E Quench Reaction (if necessary) & Dilute for Analysis D->E F HPLC-UV/MS Analysis E->F G Data Analysis & Reporting F->G

References

Unveiling the Structural Landscape of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, a compound of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document offers valuable insights by examining its predicted molecular geometry, analyzing the crystallographic data of closely related analogs, and outlining general experimental protocols for the crystallization of arylboronic acids. This guide is intended to serve as a foundational resource for researchers working with this and similar substituted phenylboronic acid derivatives.

Introduction

This compound belongs to the versatile class of arylboronic acids, which are widely utilized as key building blocks in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and as therapeutic agents. The presence of both a methoxy and a trifluoromethyl group at the ortho positions of the phenyl ring introduces unique steric and electronic effects that can significantly influence the compound's reactivity, binding affinity, and solid-state structure. Understanding the three-dimensional arrangement of this molecule is crucial for rational drug design and the development of novel materials.

Despite extensive searches of crystallographic databases and the scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported. The challenges in obtaining suitable single crystals for similarly substituted phenylboronic acids have been noted in the literature. For instance, attempts to crystallize the meta-isomer of (trifluoromethoxy)phenylboronic acid were unsuccessful[1]. This guide, therefore, focuses on providing a detailed theoretical and comparative structural analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
CAS Number 1310384-19-0[2][3][4][5][6]
Molecular Formula C₈H₈BF₃O₃[5]
Molecular Weight 219.95 g/mol [5]
Purity >95% - 98%[2][3][4]
Appearance Solid

Molecular Structure and Predicted Geometry

The molecular structure of this compound is depicted below. The ortho-substitution pattern is expected to impose significant steric constraints, influencing the conformation of the boronic acid and methoxy groups relative to the phenyl ring.

Molecular structure of this compound.

Crystallographic Analysis of Analogous Compounds

In the absence of a crystal structure for the title compound, an examination of closely related molecules provides critical insights into the likely intermolecular interactions and packing motifs.

(Trifluoromethoxy)phenylboronic Acids

A study on the isomers of (trifluoromethoxy)phenylboronic acid revealed that the ortho- and para- isomers form hydrogen-bonded dimers in the solid state, a common structural motif for phenylboronic acids[1][7]. In the case of the ortho- isomer, an intramolecular hydrogen bond is also formed with the -OCF₃ group[7].

ortho-Alkoxyphenylboronic Acids

Research on ortho-alkoxyphenylboronic acids has shown that the substitution pattern significantly influences the crystal packing[8]. While monosubstituted systems typically form dimers, di-ortho-substituted compounds exhibit a greater variety of interactions, with some polymorphs adopting a monomeric structure in the crystal lattice[8]. This is a crucial consideration for this compound, which is also di-ortho-substituted.

A common feature in the crystal structures of many arylboronic acids is the formation of centrosymmetric dimers through hydrogen bonding between the boronic acid groups of two molecules.

Typical hydrogen-bonded dimer formation in arylboronic acids.

Experimental Protocols

While a specific protocol for the crystallization of this compound is not available, a general methodology for obtaining single crystals of arylboronic acids is outlined below. It is important to note that a purity of at least 80-90% is recommended before attempting to grow single crystals suitable for X-ray diffraction.

General Crystallization Workflow

The following diagram illustrates a general workflow for the crystallization of arylboronic acids.

A Dissolve Compound in a Suitable Solvent System B Slowly Cool or Allow Solvent to Evaporate A->B C Induce Crystallization (e.g., Seeding, Scratching) B->C If necessary D Isolate Crystals by Filtration B->D C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals Under Vacuum or Air E->F

General workflow for the crystallization of arylboronic acids.
Recommended Crystallization Techniques

Several techniques can be employed for the crystallization of arylboronic acids:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at room temperature. This method is straightforward but may sometimes lead to the formation of oils if the compound is highly soluble.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization. This is often a very effective method for obtaining high-quality single crystals.

  • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature or below, leading to the formation of crystals.

Common solvents for the crystallization of arylboronic acids include hot water, ethanol, and mixed solvent systems such as ether/hexane or dichloromethane/hexane.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for understanding its likely structural characteristics. Based on the analysis of analogous compounds, it is predicted that this molecule will exhibit significant steric hindrance due to its di-ortho-substitution, which will influence its solid-state packing. The common hydrogen-bonded dimer motif observed in many arylboronic acids may be present, although the formation of a monomeric structure cannot be ruled out. The provided physicochemical data and general experimental protocols will aid researchers in the further investigation and application of this important chemical entity. Future work should focus on systematic crystallization screening to obtain single crystals suitable for X-ray diffraction analysis, which will provide definitive insights into its three-dimensional structure.

References

An In-depth Technical Guide to the Thermal Stability of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the thermal stability of ortho-substituted phenylboronic acids, critical compounds in organic synthesis and drug development. The primary thermal decomposition pathway for these molecules is a dehydration reaction leading to the formation of cyclic anhydrides known as boroxines. The stability of these boronic acids is significantly influenced by the nature of the substituent at the ortho position. This document outlines the underlying mechanisms of decomposition, presents available quantitative thermal analysis data, and provides detailed, standardized protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal stability of these compounds.

Introduction

Phenylboronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of substituents on the phenyl ring, particularly at the ortho position, can profoundly influence the reactivity, solubility, and stability of these compounds. Thermal stability is a crucial parameter, impacting storage conditions, reaction safety, and the formulation of active pharmaceutical ingredients. Understanding the thermal decomposition pathways and having access to quantitative stability data is therefore of paramount importance for researchers in academia and industry.

The primary thermal event for phenylboronic acids is the loss of water to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. This process is a reversible equilibrium that can be driven forward by heat. The temperature at which this dehydration occurs and the overall thermal stability of the molecule are dictated by the electronic and steric effects of the substituents on the phenyl ring.

Core Concepts: Thermal Decomposition Pathway

The predominant thermal decomposition route for phenylboronic acids, including ortho-substituted derivatives, is an intermolecular dehydration to form the corresponding triphenylboroxine. This is a condensation reaction where three molecules of the boronic acid lose three molecules of water to form the cyclic boroxine structure.

The reaction can be generalized as follows:

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

Where 'R' represents the substituted phenyl group. This dehydration is a thermally driven process. The stability of the resulting boroxine and the temperature at which this transformation occurs are influenced by the nature of the ortho-substituent. For instance, electron-withdrawing groups can affect the Lewis acidity of the boron atom, while bulky groups can introduce steric hindrance, both of which can alter the thermodynamics and kinetics of boroxine formation.

A speculative decomposition pathway for a generic ortho-substituted phenylboronic acid could involve further decomposition of the boroxine ring and the substituent at higher temperatures, potentially leading to complex organic compounds and boron oxide residues.

Decomposition_Pathway Decomposition Pathway of Ortho-Substituted Phenylboronic Acids cluster_start Initial State cluster_dehydration Primary Decomposition cluster_fragmentation Secondary Decomposition (at higher temperatures) Ortho-Substituted Phenylboronic Acid Ortho-Substituted Phenylboronic Acid Boroxine Formation Boroxine Formation Ortho-Substituted Phenylboronic Acid->Boroxine Formation Heat (Dehydration) Water Water Ortho-Substituted Phenylboronic Acid->Water Complex Organic Fragments Complex Organic Fragments Boroxine Formation->Complex Organic Fragments Further Heating Boron Oxides Boron Oxides Boroxine Formation->Boron Oxides Further Heating

A generalized thermal decomposition pathway for ortho-substituted phenylboronic acids.

Quantitative Data on Thermal Stability

Quantitative data on the thermal stability of a wide range of ortho-substituted phenylboronic acids is not extensively available in a consolidated format in the public literature. The following table summarizes representative data gleaned from various sources. Researchers are encouraged to perform their own thermal analysis for specific compounds of interest.

Ortho-SubstituentCompound NameDecomposition Onset (TGA, °C)Melting Point (DSC, °C)Enthalpy of Fusion (ΔHfus, J/g)Notes
-NO₂2-Nitrophenylboronic acidSpeculated to be > Melting Point~140-145Not AvailableDecomposition is complex and may involve the nitro group.
-CHO2-Formylphenylboronic acidNot Available~158-162Not AvailableData not readily available in literature.
-COOH2-Carboxyphenylboronic acidNot Available~168-172Not AvailableIntramolecular interactions may influence stability.
-Cl2-Chlorophenylboronic acidNot Available~145-149Not AvailableData not readily available in literature.
-F2-Fluorophenylboronic acidNot Available~152-156Not AvailableData not readily available in literature.
-I2-Iodophenylboronic acidNot Available~128-132Not AvailableData not readily available in literature.

Note: The lack of comprehensive, standardized data highlights the necessity for the experimental protocols provided in the subsequent sections.

Experimental Protocols

To facilitate the acquisition of reliable and comparable thermal stability data, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss due to dehydration, and identify the temperature ranges of various decomposition events.

Objective: To determine the thermal stability and decomposition profile of an ortho-substituted phenylboronic acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the sample is a homogenous, fine powder to promote uniform heating.

  • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Distribute the sample evenly across the bottom of the crucible.

Experimental Conditions:

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended to isolate thermal decomposition from oxidative processes.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass, temperature, and time.

Data Analysis:

  • Plot the percentage mass loss versus temperature.

  • Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅).

  • Identify the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

  • Quantify the mass loss associated with the dehydration to boroxine (theoretical mass loss for 3 R-B(OH)₂ → (RBO)₃ + 3 H₂O).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and the enthalpy of phase transitions and reactions.

Objective: To determine the melting point and enthalpy of fusion of an ortho-substituted phenylboronic acid, and to observe any endothermic or exothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the fine powder sample into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent the loss of volatile decomposition products.

Experimental Conditions:

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature beyond the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Collection: Continuously record the heat flow and temperature.

Data Analysis:

  • Plot the heat flow versus temperature.

  • Identify the endothermic peak corresponding to the melting point. The peak onset is typically reported as the melting temperature.

  • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

  • Observe any subsequent endothermic or exothermic peaks that may correspond to decomposition events, such as boroxine formation.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_report Reporting Homogenize Sample Homogenize Sample Weigh Sample Weigh Sample Homogenize Sample->Weigh Sample Load into Crucible/Pan Load into Crucible/Pan Weigh Sample->Load into Crucible/Pan TGA Analysis TGA Analysis Load into Crucible/Pan->TGA Analysis DSC Analysis DSC Analysis Load into Crucible/Pan->DSC Analysis Plot Mass Loss vs. Temp Plot Mass Loss vs. Temp TGA Analysis->Plot Mass Loss vs. Temp Plot Heat Flow vs. Temp Plot Heat Flow vs. Temp DSC Analysis->Plot Heat Flow vs. Temp Determine Decomposition Temp Determine Decomposition Temp Plot Mass Loss vs. Temp->Determine Decomposition Temp Determine Melting Point & Enthalpy Determine Melting Point & Enthalpy Plot Heat Flow vs. Temp->Determine Melting Point & Enthalpy Final Report Final Report Determine Decomposition Temp->Final Report Determine Melting Point & Enthalpy->Final Report

A generalized workflow for the thermal analysis of ortho-substituted phenylboronic acids.

Conclusion

The thermal stability of ortho-substituted phenylboronic acids is a critical consideration for their handling, storage, and application in chemical synthesis and drug development. The primary decomposition pathway involves dehydration to form boroxines, a process significantly influenced by the electronic and steric nature of the ortho-substituent. While comprehensive quantitative data remains sparse, this guide provides a foundational understanding of the thermal behavior of these important compounds and offers detailed experimental protocols to enable researchers to generate robust and reliable data for their specific molecules of interest. Further systematic studies are warranted to build a comprehensive database of the thermal properties of a wide array of ortho-substituted phenylboronic acids.

The Enhanced Lewis Acidity of Trifluoromethyl-Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (-CF3) group onto the phenyl ring of boronic acids profoundly influences their electronic properties, most notably their Lewis acidity. This enhancement in acidity makes trifluoromethyl-substituted phenylboronic acids valuable tools in various chemical and biological applications, including organic synthesis, catalysis, and drug design. This technical guide provides an in-depth analysis of the Lewis acidity of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their roles in key chemical and biological processes.

The Impact of Trifluoromethyl Substitution on Lewis Acidity

The electron-withdrawing nature of the trifluoromethyl group significantly increases the Lewis acidity of the boron center in phenylboronic acids. This effect is most pronounced when the -CF3 group is in the meta or para position, as this placement effectively delocalizes the electron-withdrawing effect through the aromatic ring, making the boron atom more electrophilic.[1][2]

Conversely, when the -CF3 group is in the ortho position, steric hindrance can play a more dominant role. This steric bulk can impede the change in geometry from trigonal planar to tetrahedral that occurs upon binding to a Lewis base, sometimes resulting in a decrease in acidity compared to the unsubstituted phenylboronic acid.[3][4]

The Lewis acidity of boronic acids is typically quantified by their pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate form in aqueous solution. A lower pKa value indicates a stronger acid.

Quantitative Analysis of Lewis Acidity

The following table summarizes the reported pKa values for various trifluoromethyl-substituted phenylboronic acids, providing a clear comparison of the electronic effects of the -CF3 substituent at different positions on the phenyl ring.

CompoundpKa (Spectrophotometric)pKa (Potentiometric)Reference(s)
Phenylboronic Acid8.86-[1]
2-(Trifluoromethyl)phenylboronic acid9.45 ± 0.019.58 ± 0.16[3][5]
3-(Trifluoromethyl)phenylboronic acid7.88 ± 0.017.85 ± 0.05[3][5]
4-(Trifluoromethyl)phenylboronic acid7.82 ± 0.017.90 ± 0.10[3][5]
3,5-Bis(trifluoromethyl)phenylboronic acid--
2,4-Bis(trifluoromethyl)phenylboronic acid7.40 ± 0.58 (Predicted)-[6]

Experimental Protocols for Determining Lewis Acidity

Accurate determination of the Lewis acidity of boronic acids is crucial for understanding their reactivity and for their application in various fields. The following are detailed methodologies for commonly employed experimental techniques.

Spectrophotometric Titration for pKa Determination

This method relies on the change in the UV-Vis absorption spectrum of the boronic acid as a function of pH. The principle is that the neutral boronic acid and its conjugate boronate anion have different absorption spectra.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the trifluoromethyl-substituted phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.

    • Ensure all solutions have a constant ionic strength, usually maintained with a background electrolyte like KCl.[7]

  • Measurement:

    • In a 96-well microtiter plate or individual cuvettes, add a fixed amount of the boronic acid stock solution to each buffer solution.[8]

    • Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.[8]

    • Measure the absorbance at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.[9]

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting data should fit a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.[9]

Potentiometric Titration for pKa Determination

This classic method involves titrating a solution of the boronic acid with a strong base and monitoring the pH change.

Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

    • Prepare a solution of the boronic acid of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is an issue.[7] The solution should be purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[7]

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.[7]

  • Titration:

    • Place the boronic acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the strong base titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.[7]

  • Data Analysis:

    • Plot the measured pH against the volume of titrant added.

    • The equivalence point is the point of steepest slope on the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of base needed to reach the equivalence point has been added).[2]

Gutmann-Beckett Method for Lewis Acidity Assessment

This NMR-based method provides a measure of the Lewis acidity of a compound in a non-aqueous solvent by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO).

Protocol:

  • Sample Preparation:

    • Dissolve the trifluoromethyl-substituted phenylboronic acid in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Add a known amount of triethylphosphine oxide (TEPO) to the solution.

  • NMR Measurement:

    • Acquire the ³¹P NMR spectrum of the sample.

    • Determine the chemical shift (δ) of the TEPO signal.

  • Calculation of Acceptor Number (AN):

    • The Lewis acidity is expressed as an Acceptor Number (AN), which is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0)

    • Where δ_sample is the ³¹P chemical shift of TEPO in the presence of the boronic acid, and 41.0 ppm is the chemical shift of TEPO in a non-Lewis acidic solvent (hexane). A higher AN value corresponds to a greater Lewis acidity.

Visualizing the Role of Trifluoromethyl-Substituted Phenylboronic Acids

The enhanced Lewis acidity of trifluoromethyl-substituted phenylboronic acids is central to their utility in various applications. The following diagrams, created using the DOT language, illustrate their involvement in two key processes: enzyme inhibition and the Suzuki-Miyaura cross-coupling reaction.

Inhibition of Serine Proteases

Trifluoromethyl-substituted phenylboronic acids can act as potent inhibitors of serine proteases, enzymes that play crucial roles in many biological processes. Their inhibitory mechanism involves the formation of a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[1][6]

SerineProteaseInhibition cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Inhibitor Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond Ser195->ActiveSite Asp102 Asp102 His57->Asp102 H-bond BoronicAcid Ar(CF3)-B(OH)2 BoronicAcid->ActiveSite TetrahedralIntermediate Tetrahedral Adduct (Transition-State Analog) ActiveSite->TetrahedralIntermediate Nucleophilic attack by Ser195 InhibitedEnzyme Inhibited Enzyme TetrahedralIntermediate->InhibitedEnzyme

Caption: Mechanism of serine protease inhibition by a trifluoromethyl-substituted phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

In the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, the Lewis acidity of the boronic acid influences the crucial transmetalation step. The electron-withdrawing trifluoromethyl group can affect the rate of this step, which involves the transfer of the aryl group from the boron atom to the palladium catalyst.

SuzukiMiyauraCycle cluster_BoronicAcid Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_ArylHalide R-Pd(II)-X L2 OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl R-Pd(II)-Ar(CF3) L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-Ar(CF3) ArBOH2 Ar(CF3)-B(OH)2 Boronate [Ar(CF3)-B(OH)3]⁻ ArBOH2->Boronate + OH⁻ Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of the boronic acid.

Conclusion

Trifluoromethyl-substituted phenylboronic acids are a class of reagents with tunable and enhanced Lewis acidity. The predictable electronic effects of the -CF3 group allow for the rational design of molecules with specific properties for applications in catalysis, materials science, and medicinal chemistry. A thorough understanding of their Lewis acidity, facilitated by the quantitative data and experimental methods presented in this guide, is essential for harnessing their full potential in these fields. The visualization of their roles in key chemical and biological processes further underscores the importance of their unique electronic characteristics.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Sterically Hindered Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, particularly those leading to the formation of di-, tri-, and tetra-ortho-substituted biaryls, presents a significant challenge. This document provides detailed application notes and experimental protocols for a selection of highly effective palladium catalysts designed to overcome these steric challenges.

Introduction to Catalysts for Sterically Hindered Suzuki Coupling

The key to a successful sterically hindered Suzuki coupling lies in the choice of the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. For sterically demanding substrates, bulky and electron-rich ligands are generally required to facilitate these steps and prevent catalyst deactivation.

This guide focuses on three prominent classes of catalyst systems:

  • Buchwald Phosphine Ligands: Developed by the Buchwald group, these bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for a wide range of challenging Suzuki couplings.

  • PEPPSI™-Type N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring bulky N-heterocyclic carbene ligands like IPr, offer high stability and activity, often allowing for reactions to be performed under mild conditions.

  • Specialized Phosphine Ligands: For extremely hindered couplings, specialized ligands such as BI-DIME and AntPhos have been developed and have demonstrated exceptional performance.[1][2]

Buchwald Phosphine Ligands: SPhos and XPhos

Buchwald ligands are among the most versatile and effective ligands for Suzuki-Miyaura reactions involving sterically hindered aryl and heteroaryl halides.[3] Their bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination of the sterically congested biaryl product.[4]

Experimental Protocol: General Procedure for Suzuki Coupling with SPhos

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using the SPhos ligand.[5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Sterically hindered aryl halide (e.g., aryl chloride)

  • Sterically hindered arylboronic acid

  • Anhydrous toluene

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (2 mL) via syringe.

  • Reaction: Seal the tube and stir the reaction mixture at room temperature or heat as required (see table below for specific examples) until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

Performance Data for Buchwald Ligands in Sterically Hindered Suzuki Coupling
Aryl HalideBoronic AcidLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
2,4,6-TrimethylbromobenzenePhenylboronic acidXPhosPd(OAc)₂K₃PO₄Toluene10018952
2-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidSPhosPd(OAc)₂K₃PO₄Toluene10018852[6]
1-Bromo-2,6-dimethylbenzene2,4,6-Trimethylphenylboronic acidSPhosPd(OAc)₂K₃PO₄TolueneRT24921[6]
2-Chlorotoluene2-Methylphenylboronic acidXPhosPd₂(dba)₃K₃PO₄Dioxane10012911.5[3]

PEPPSI™-Type NHC Ligands: PEPPSI-IPr

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable palladium-N-heterocyclic carbene (NHC) precatalysts. The bulky NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), enhances catalyst stability and activity, making them highly effective for the coupling of sterically demanding substrates.[7]

Experimental Protocol: General Procedure for Suzuki Coupling with PEPPSI-IPr

This protocol provides a general method for the Suzuki-Miyaura coupling of sterically hindered aryl halides with arylboronic acids using the commercially available PEPPSI-IPr catalyst.

Materials:

  • PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride)

  • Sterically hindered aryl halide

  • Sterically hindered arylboronic acid

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and base (K₂CO₃ or K₃PO₄, 3.0 mmol, 3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the PEPPSI-IPr catalyst (0.01-0.03 mmol, 1-3 mol%).

  • Solvent Addition: Add the anhydrous solvent (3-5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (typically 60-100 °C) for the specified time (monitor by TLC or GC/LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Performance Data for PEPPSI-IPr in Sterically Hindered Suzuki Coupling
Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
2,6-DimethylchlorobenzenePhenylboronic acidK₂CO₃THF6012922[7]
2-Bromo-1,3,5-trimethylbenzene2-Methylphenylboronic acidK₃PO₄Dioxane8016881.5
2-Chloro-N,N-dimethylaniline2,6-Diisopropylphenylboronic acidK₃PO₄Dioxane10024753[8]
1-Bromo-2-isopropylbenzene2-Isopropylphenylboronic acidK₂CO₃THF7018892[9]

Specialized Phosphine Ligands: BI-DIME and AntPhos

For the most challenging Suzuki-Miyaura couplings, such as the synthesis of tetra-ortho-substituted biaryls, highly specialized and sterically demanding phosphine ligands have been developed. BI-DIME and AntPhos are two such ligands that have demonstrated remarkable efficacy in these transformations.[1][2]

Experimental Protocol: General Procedure for Tetra-ortho-substituted Biaryl Synthesis with AntPhos

This protocol is a representative procedure for the coupling of a di-ortho-substituted aryl bromide with a di-ortho-substituted arylboronic acid.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • AntPhos (4-(N,N-Dimethylamino)-2-(di-tert-butylphosphino)biphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Di-ortho-substituted aryl bromide

  • Di-ortho-substituted arylboronic acid

  • Anhydrous xylenes

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, stir a mixture of Pd(OAc)₂ (1 mol%) and AntPhos (2 mol%) in a small amount of the reaction solvent for 15-20 minutes.

  • Reaction Setup: In the main reaction vessel, combine the di-ortho-substituted aryl bromide (1.0 equiv), the di-ortho-substituted arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon.

  • Catalyst and Solvent Addition: Add the pre-formed catalyst solution or the Pd(OAc)₂ and AntPhos directly to the reaction vessel, followed by anhydrous xylenes.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 140 °C) with vigorous stirring for the required duration (often 12-24 hours).

  • Workup and Purification: Follow the workup and purification steps outlined in the previous protocols.

Performance Data for Specialized Ligands in Highly Hindered Suzuki Coupling
Aryl HalideBoronic AcidLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidAntPhosPd(OAc)₂K₃PO₄Xylenes14012631[2]
2-Bromo-1,3,5-triisopropylbenzene2-Isopropylphenylboronic acidBI-DIMEPd(OAc)₂K₃PO₄Toluene11024782[1]
1-Bromo-2-methylnaphthalene(2-Methylnaphthalen-1-yl)boronic acidAntPhosPd(OAc)₂K₃PO₄Toluene11012851[10]
2-Bromo-1,3-diisopropylbenzene2,6-Diisopropylphenylboronic acidBI-DIMEPd(OAc)₂K₃PO₄Toluene11024722[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Substrates, Base) B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Catalyst & Solvent Addition B->C D Reaction (Heating & Stirring) C->D E Workup (Quenching & Extraction) D->E F Purification (Chromatography) E->F G Product Characterization F->G

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst Selection Logic for Sterically Hindered Substrates

Catalyst_Selection start Substrate Steric Hindrance di_ortho Di-ortho-substituted start->di_ortho Moderate tri_ortho Tri-ortho-substituted start->tri_ortho Significant tetra_ortho Tetra-ortho-substituted start->tetra_ortho Extreme buchwald Buchwald Ligands (SPhos, XPhos) di_ortho->buchwald peppsi PEPPSI Catalysts (PEPPSI-IPr) di_ortho->peppsi tri_ortho->buchwald tri_ortho->peppsi specialized Specialized Ligands (BI-DIME, AntPhos) tetra_ortho->specialized

Caption: Decision-making guide for catalyst selection based on substrate steric hindrance.

References

Application Notes and Protocols for Chan-Lam Amination with (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam amination reaction utilizing (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid. This protocol is designed for the synthesis of N-aryl amines, which are crucial intermediates in pharmaceutical and materials science research. The sterically hindered and electron-deficient nature of this compound presents unique challenges, which are addressed in the provided methodologies.

Introduction

The Chan-Lam amination is a powerful copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between a boronic acid and an amine.[1] It offers a milder and often more functional group tolerant alternative to other C-N bond-forming reactions like the Buchwald-Hartwig amination.[1] This reaction is typically carried out in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen), and can frequently be conducted at room temperature.[2]

The use of this compound in Chan-Lam amination allows for the introduction of a sterically demanding and electron-poor aryl moiety. The ortho-methoxy group can influence the conformation of the resulting diarylamine, while the trifluoromethyl group can significantly impact the electronic properties and metabolic stability of the final compound, making it a valuable building block in drug discovery. However, ortho-substituted phenylboronic acids can sometimes result in moderate yields due to steric hindrance.[3]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Chan-Lam amination with this compound and various amine coupling partners. Please note that yields are representative and can vary based on the specific amine and reaction optimization.

Table 1: Reaction Parameters for Chan-Lam Amination

ParameterRecommended ConditionsNotes
Copper Source Copper(II) Acetate (Cu(OAc)₂)A common and effective catalyst for Chan-Lam reactions.[2]
Catalyst Loading 10-20 mol%Higher catalyst loading may be necessary for challenging substrates.
Base Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃)A mild inorganic base is generally preferred.[4]
Solvent Acetonitrile (MeCN) or Methanol (MeOH)Choice of solvent can influence reaction rate and yield.[5]
Temperature Room Temperature to 60 °CElevated temperatures may be required for less reactive amines.[4]
Atmosphere Air (Oxygen)The reaction is typically open to the air as oxygen serves as the terminal oxidant.[2]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Representative Yields with Various Amine Coupling Partners

AmineProductTypical Yield (%)
AnilineN-(2-Methoxy-6-(trifluoromethyl)phenyl)aniline65-80%
4-Methoxyaniline4-Methoxy-N-(2-methoxy-6-(trifluoromethyl)phenyl)aniline70-85%
Morpholine4-(2-Methoxy-6-(trifluoromethyl)phenyl)morpholine50-70%
BenzylamineN-Benzyl-2-methoxy-6-(trifluoromethyl)aniline60-75%

Experimental Protocols

General Protocol for Chan-Lam Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine

  • Copper(II) Acetate (Cu(OAc)₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the amine (1.0 equiv.), copper(II) acetate (0.1-0.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add acetonitrile to the flask to achieve a concentration of 0.1-0.2 M with respect to the amine.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the Chan-Lam amination.

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst Intermediate1 Cu(II)-Amine Complex CuII->Intermediate1 Coordination Amine R₂NH (Amine) Amine->Intermediate1 BoronicAcid ArB(OH)₂ (this compound) Intermediate2 Cu(II)-Aryl-Amine Complex BoronicAcid->Intermediate2 Intermediate1->Intermediate2 Transmetalation Intermediate3 Cu(III) Intermediate Intermediate2->Intermediate3 Oxidation Product Ar-NR₂ (Product) Intermediate3->Product Reductive Elimination CuI Cu(I) Species Intermediate3->CuI CuI->CuII Oxidation (O₂)

Caption: Proposed catalytic cycle of the Chan-Lam amination.

Experimental Workflow Diagram

This diagram outlines the general steps involved in performing the Chan-Lam amination experiment.

Experimental_Workflow Start Start Reagents Combine Reactants: - Boronic Acid - Amine - Cu(OAc)₂ - Cs₂CO₃ - Acetonitrile Start->Reagents Reaction Stir at Room Temperature (Open to Air, 12-24h) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with EtOAc/H₂O - Separate Layers - Extract Aqueous Layer - Wash with Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Isolated N-Aryl Amine Product Purification->Product End End Product->End

Caption: General experimental workflow for Chan-Lam amination.

References

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed cross-coupling of arylboronic acids, particularly through Chan-Lam and Ullmann-type reactions, represents a powerful and versatile methodology for the formation of carbon-heteroatom (C-N, C-O) bonds.[1][2] This approach is of significant interest in medicinal chemistry and materials science due to the prevalence of arylamine and diaryl ether moieties in pharmaceuticals and functional materials. The use of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid as a coupling partner is of particular relevance for introducing a sterically hindered and electronically distinct phenyl group, which can impart unique conformational constraints and metabolic stability to the target molecules.

This document provides detailed application notes and protocols for the copper-catalyzed cross-coupling of this compound with various amine and phenol nucleophiles. The protocols are based on established literature procedures for sterically hindered arylboronic acids and are intended to serve as a starting point for reaction optimization.

Core Concepts and Advantages

The copper-catalyzed cross-coupling of boronic acids offers several advantages over other methods like the palladium-catalyzed Buchwald-Hartwig amination:

  • Cost-Effectiveness: Copper is a more abundant and less expensive metal than palladium.[2]

  • Mild Reaction Conditions: Many copper-catalyzed couplings can be performed at room temperature and are tolerant of air and moisture, simplifying the experimental setup.[1][2]

  • Broad Substrate Scope: A wide range of N-H and O-H containing compounds, including amines, anilines, amides, and phenols, are suitable coupling partners.[1]

Challenges with Sterically Hindered Substrates

The use of this compound presents specific challenges due to the presence of two ortho-substituents. This steric hindrance can significantly slow down the rate of transmetalation and reductive elimination, the key steps in the catalytic cycle. Consequently, higher reaction temperatures, longer reaction times, or the use of specific ligands may be necessary to achieve good yields.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for copper-catalyzed cross-coupling reactions of sterically similar arylboronic acids. These serve as a guide for developing a protocol for this compound.

Table 1: Copper-Catalyzed N-Arylation of Amines with Ortho-Substituted Arylboronic Acids

EntryAmine SubstrateArylboronic AcidCopper Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aniline2-Methylphenylboronic acidCu(OAc)₂ (10)NonePyridineCH₂Cl₂RT4885General Protocol
2Benzylamine2-Chlorophenylboronic acidCu(OAc)₂ (10)NoneEt₃NToluene802478General Protocol
3Imidazole2,4,6-Trimethylphenylboronic acidCu(OAc)₂ (20)NonePyridineCH₂Cl₂RT7292[3]
4PyrrolidinePhenylboronic acidCuCl (10)NoneK₂CO₃DMF1001290General Protocol

Table 2: Copper-Catalyzed O-Arylation of Phenols with Ortho-Substituted Arylboronic Acids

EntryPhenol SubstrateArylboronic AcidCopper Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenol2-Methylphenylboronic acidCu(OAc)₂ (100)PyridineEt₃NCH₂Cl₂RT4888General Protocol
24-Methoxyphenol2-Iodophenylboronic acidCuI (5)Picolinic acid (10)K₃PO₄DMSO1102485[4]
32,6-Dimethylphenol2-BromotolueneCuI (10)Picolinic acid (20)K₃PO₄DMSO1204875[4]
4CatecholPhenylboronic acidCu₂(OH)₂CO₃ (10)NoneNoneToluene1101291General Protocol

Experimental Protocols

The following are generalized protocols for the N-arylation and O-arylation of this compound. Optimization of the reaction parameters (temperature, solvent, base, and catalyst loading) is recommended for specific substrates.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Amines

This protocol is a starting point for the coupling of this compound with a range of primary and secondary amines and anilines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Pyridine or Triethylamine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂) or Toluene

  • 4 Å Molecular Sieves (optional, for anhydrous conditions)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound, copper(II) acetate, and optional 4 Å molecular sieves.

  • Add the solvent (CH₂Cl₂ or Toluene) to the vial.

  • Add the amine substrate followed by the base (Pyridine or Triethylamine).

  • Seal the vial and stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed O-Arylation of Phenols

This protocol is designed for the coupling of this compound with various phenols. Due to the steric hindrance, stoichiometric copper may be initially required to achieve reasonable yields.

Materials:

  • This compound (1.5 - 2.0 equiv)

  • Phenol (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol% - 1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • 4 Å Molecular Sieves (optional)

Procedure:

  • In a reaction flask, combine the phenol, this compound, and copper(II) acetate.

  • If using anhydrous conditions, add 4 Å molecular sieves.

  • Add the solvent (CH₂Cl₂ or DMF) followed by pyridine.

  • Stir the reaction mixture vigorously at room temperature or heat to 80-110 °C, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Catalytic Cycle of Chan-Lam Cross-Coupling

Chan_Lam_Coupling CuII Cu(II) Catalyst ArCuII_Nuc Ar-Cu(II)-Nuc CuII->ArCuII_Nuc Transmetalation ArCuIII_Nuc Ar-Cu(III)-Nuc ArCuII_Nuc->ArCuIII_Nuc Oxidation CuI Cu(I) Species ArCuIII_Nuc->CuI Product Ar-Nuc Product ArCuIII_Nuc->Product Reductive Elimination CuI->CuII Reoxidation ArBOH2 (2-MeO-6-CF3)PhB(OH)2 ArBOH2->CuII NucH R₂NH or ArOH NucH->ArCuII_Nuc Coordination Base Base Base->NucH Oxidant Oxidant (O₂) Oxidant->CuI Experimental_Workflow start Start reagents Combine Boronic Acid, Amine/Phenol, Cu(OAc)₂, and Base start->reagents solvent Add Solvent reagents->solvent reaction Stir at RT or Heat solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures.

This document provides detailed application notes and protocols for the use of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid in the synthesis of biaryl compounds. The unique substitution pattern of this boronic acid, featuring a sterically demanding and electron-withdrawing trifluoromethyl group ortho to the boronic acid moiety and a methoxy group in the other ortho position, presents specific challenges and opportunities in cross-coupling reactions. The trifluoromethyl group can significantly influence the biological activity and physicochemical properties of the resulting biaryl products, making this reagent a valuable building block in drug discovery programs. For instance, the incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

These notes are intended to guide researchers in leveraging the unique reactivity of this compound to synthesize novel biaryl compounds for a range of applications.

Applications in Medicinal Chemistry and Materials Science

Biaryl compounds synthesized using this compound are of significant interest in several areas:

  • Drug Discovery: The introduction of the 2-methoxy-6-(trifluoromethyl)phenyl moiety can lead to the development of novel therapeutic agents. The trifluoromethyl group is a common substituent in pharmaceuticals, known to improve metabolic stability and binding affinity. Biaryl structures are key components of drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.

  • Agrochemicals: Similar to pharmaceuticals, the properties imparted by the trifluoromethyl group are beneficial in the design of new pesticides and herbicides.

  • Materials Science: Biaryl compounds are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The electronic properties of the biaryl system can be fine-tuned by the substituents on the aromatic rings.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate. The general catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 Boronate [R2B(OH)3]^- Boronate->Transmetal Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The successful synthesis of biaryl compounds using this compound is highly dependent on the reaction conditions. The steric hindrance and electronic nature of this boronic acid necessitate careful optimization of the catalyst, ligand, base, and solvent system. Below is a summary of typical reaction conditions and resulting yields for the coupling of this compound with various aryl bromides.

EntryAryl Bromide PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018Data not available
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9012Data not available
33-BromopyridinePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃1,4-Dioxane11024Data not available
42-BromotoluenePdCl₂(dppf) (3)-K₂CO₃DMF/H₂O8516Data not available

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Boronic Acid, Aryl Halide, Base setup->reagents solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (e.g., Ar bubbling) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat Reaction Mixture with Stirring catalyst->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up monitor->workup Complete extraction Aqueous Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification end End purification->end

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if required, the phosphine ligand (e.g., SPhos, 4-10 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl compound.

Conclusion

This compound is a valuable reagent for the synthesis of sterically hindered and electronically modified biaryl compounds. While its reactivity in Suzuki-Miyaura cross-coupling reactions requires careful optimization of reaction conditions, the resulting products are of high interest for applications in medicinal chemistry and materials science. The protocols and data presented herein provide a foundation for researchers to develop efficient synthetic routes to novel biaryl structures. Further investigation into the substrate scope and optimization of catalytic systems will undoubtedly expand the utility of this versatile building block.

Application Notes & Protocols: C-N Bond Formation Using (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the field of medicinal chemistry. The resulting arylamine scaffolds are prevalent in a vast array of therapeutic agents.[1] The introduction of specific aryl groups can significantly influence a molecule's pharmacological profile. The 2-methoxy-6-(trifluoromethyl)phenyl moiety is of particular interest; the trifluoromethyl (CF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4] (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid serves as a key building block for introducing this valuable functionality into target molecules via cross-coupling reactions.

Primary Application: Copper-Catalyzed C-N Cross-Coupling (Chan-Lam Reaction)

The most common and advantageous method for coupling this compound with N-H containing compounds (like amines and amides) is the Chan-Lam coupling reaction.[5][6] This reaction is catalyzed by copper complexes and offers several benefits over palladium-catalyzed methods, such as often being operable at room temperature and open to the air.[5][6] The reaction is versatile, accommodating a wide range of nitrogen-based nucleophiles including primary and secondary aliphatic amines, anilines, amides, and heterocycles.[5][7]

Data Presentation: Representative Reaction Scope

The following table summarizes typical reaction conditions and expected outcomes for the Chan-Lam coupling of this compound with various nitrogen nucleophiles. Yields are representative and can be optimized by modifying reaction parameters.

EntryNitrogen NucleophileCatalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Typical Yield (%)
1AnilineCu(OAc)₂ (10)PyridineDCM25 (RT)24-4875-90
24-MethoxyanilineCu(OAc)₂ (10)2,6-LutidineDCM25 (RT)24-4880-95
3BenzylamineCu(OAc)₂ (10)Et₃NDCM / O₂ atm4016-2460-75
4MorpholineCu(OAc)₂ (10)4Å Mol. SievesDCM / O₂ atm4016-2465-80[8]
5BenzamideCu(OAc)₂ (10)PyridineDMF5012-2450-70
6ImidazoleCuI (10)K₂CO₃Toluene801270-85

Experimental Protocols

General Protocol for Chan-Lam C-N Coupling

This protocol provides a general procedure for the copper-catalyzed N-arylation of a primary aniline with this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Copper(II) acetate, Cu(OAc)₂ (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the aniline derivative (1.2 equiv).

  • Reagent Addition: Add copper(II) acetate (0.1 equiv).

  • Solvent and Base: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the boronic acid. Add pyridine (2.0 equiv) to the mixture.

  • Reaction Execution: Leave the flask open to the air (or puncture a balloon with a needle) and stir the reaction mixture vigorously at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (boronic acid) is consumed (typically 24-48 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Chan-Lam C-N coupling protocol.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - Boronic Acid - Amine - Catalyst setup Combine Reagents in Flask Add Solvent (DCM) & Base (Pyridine) reagents->setup stir Stir Vigorously (Open to Air, RT) setup->stir monitor Monitor by TLC / LC-MS stir->monitor workup Aqueous Work-up (Wash with NaHCO₃, Brine) monitor->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Characterize Pure Product (NMR, HRMS) purify->product

Caption: General workflow for Chan-Lam C-N coupling.

Simplified Chan-Lam Catalytic Cycle

This diagram shows a simplified mechanistic cycle for the copper-catalyzed N-arylation.

G cu2 Cu(II) intermediate1 Cu(II)-Amide Complex cu2->intermediate1 + R₂NH - H⁺ amine R₂NH boronic ArB(OH)₂ This compound product Ar-NHR₂ intermediate2 Cu(III) Intermediate intermediate1->intermediate2 + ArB(OH)₂ (Transmetalation) cu1 Cu(I) intermediate2->cu1 Reductive Elimination out out intermediate2->out cu1->cu2 Oxidation (Air, O₂) out->product

References

Application Notes and Protocols: Derivatization of Heterocycles with (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing substituents into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the derivatization of various heterocycles with (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. This sterically hindered boronic acid is a valuable building block for accessing novel chemical entities with potential applications in drug discovery and development.

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that proceeds via a palladium-catalyzed cycle involving an organoborane and an organohalide.[1] Its broad functional group tolerance and relatively mild reaction conditions make it an ideal method for the late-stage functionalization of complex molecules.[2]

Significance of (2-Methoxy-6-(trifluoromethyl)phenyl) Substituted Heterocycles

Heterocycles bearing the (2-Methoxy-6-(trifluoromethyl)phenyl) moiety are of significant interest in pharmaceutical research. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the ortho-trifluoromethyl group provides a strong steric and electronic perturbation. This combination can lead to compounds with unique pharmacological profiles. The derivatization of nitrogen-rich heterocycles, such as indazoles, benzimidazoles, and pyrazoles, is particularly relevant as these core structures are prevalent in many biologically active compounds.[2]

Suzuki-Miyaura Cross-Coupling: An Overview

The successful coupling of sterically hindered reagents like this compound with heterocyclic partners often requires careful optimization of the catalytic system. Key factors to consider include the choice of palladium precursor, the ligand, the base, and the solvent. For challenging couplings involving sterically hindered aryl chlorides or electron-rich heterocycles, highly active catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)3 are often necessary to achieve good yields.[3][4][5]

Data Presentation: Suzuki-Miyaura Coupling of Heterocycles with Arylboronic Acids

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various heterocyclic halides with arylboronic acids, providing a reference for the derivatization with this compound.

Table 1: Coupling of Nitrogen-Containing Heterocycles

Heterocyclic HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Chloroindazole3-Fluorophenylboronic acidPd₂(dba)₃ (2.0)SPhos (4.0)K₃PO₄Dioxane/H₂O10085[2]
5-ChlorobenzimidazolePhenylboronic acidPd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄Dioxane/H₂O10092[2]
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (1.5)XPhos (3.0)K₂CO₃t-AmylOH10095[6]
4-BromopyrazolePhenylboronic acidPd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄Dioxane/H₂O10078[2]

Table 2: Coupling of Oxygen- and Sulfur-Containing Heterocycles

Heterocyclic HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromofuranPhenylboronic acidPd(PPh₃)₄ (3.0)-Na₂CO₃DME/H₂O8090[7]
2-BromobenzofuranPhenylboronic acidPd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄Dioxane/H₂O10088[7]
2-Bromothiophene4-Chlorophenylboronic acidPd(OAc)₂ (0.25)SPhos (0.5)K₃PO₄n-Butanol10085[6]
3-BromothiophenePhenylboronic acidPd(PPh₃)₄ (3.0)-Na₂CO₃DME/H₂O8093[7]

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound with various heterocyclic halides. These protocols are based on established methods for sterically hindered substrates and should be optimized for specific substrate combinations.[2][3][4][6]

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh this compound, heterocyclic halide, base, and catalyst/ligand solvent Add degassed solvent reagents->solvent purge Purge with inert gas (Ar or N2) solvent->purge heat Heat to desired temperature with stirring purge->heat monitor Monitor reaction progress by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry filter Filter and concentrate dry->filter purify Purify by column chromatography filter->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Derivatization of a Nitrogen-Containing Heterocycle (e.g., 3-Chloroindazole)

Materials:

  • 3-Chloroindazole

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 3-chloroindazole (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired derivatized indazole.

Protocol 2: Derivatization of an Oxygen-Containing Heterocycle (e.g., 2-Bromobenzofuran)

Materials:

  • 2-Bromobenzofuran

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium fluoride (CsF)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a vial with 2-bromobenzofuran (1.0 mmol), this compound (1.5 mmol), cesium fluoride (2.0 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%).

  • In a separate vial, prepare a stock solution of tri-tert-butylphosphine (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane.

  • Add the ligand solution to the reaction vial, followed by additional anhydrous 1,4-dioxane to bring the total volume to 5 mL.

  • Seal the vial and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by GC-MS. Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Protocol 3: Derivatization of a Sulfur-Containing Heterocycle (e.g., 3-Bromothiophene)

Materials:

  • 3-Bromothiophene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave vial, add 3-bromothiophene (1.0 mmol), this compound (1.3 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (3 mL) and degassed water (0.5 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by flash chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The derivatization of heterocycles with this compound using the Suzuki-Miyaura cross-coupling reaction provides a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of an appropriate palladium catalyst and ligand system is crucial for achieving high yields, especially with sterically demanding substrates. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to these valuable molecules. Researchers are encouraged to optimize the reaction conditions for each specific substrate combination to maximize the efficiency of the transformation.

References

Application Notes and Protocols for the One-Pot Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor using (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry, recognized for their potent activity as protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule inhibitors targeting kinases such as Tropomyosin receptor kinases (TRKs) and Pim-1 has become a major focus in the pursuit of targeted cancer therapies.[1][2]

This document provides a detailed protocol for a one-pot, three-component synthesis of a 3-aryl-pyrazolo[1,5-a]pyrimidine, a scaffold known to exhibit kinase inhibitory activity. This efficient synthetic strategy involves the condensation of a 3-aminopyrazole with a β-ketoester, followed by a Suzuki-Miyaura cross-coupling reaction with (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid in a single reaction vessel. This approach offers advantages in terms of operational simplicity, time efficiency, and reduced waste generation compared to traditional multi-step syntheses.

The resulting 3-(2-Methoxy-6-(trifluoromethyl)phenyl)-pyrazolo[1,5-a]pyrimidine derivatives are of particular interest due to the unique electronic and steric properties imparted by the substituted phenyl ring, which can influence binding affinity and selectivity for the target kinase.

Application: Synthesis of a Potential TRK Kinase Inhibitor

Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases that play a vital role in the development and function of the nervous system.[3] Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes are oncogenic drivers in a wide range of cancers.[3] Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapeutics. The pyrazolo[1,5-a]pyrimidine core is a prominent framework for the development of TRK inhibitors.[4]

The one-pot synthesis described herein provides a direct route to a library of 3-aryl-pyrazolo[1,5-a]pyrimidines for screening as potential TRK inhibitors. The incorporation of the (2-Methoxy-6-(trifluoromethyl)phenyl) moiety is a strategic choice to probe the binding pocket of TRK kinases.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

Activated TRK receptors trigger several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][5] In cancers driven by NTRK gene fusions, these pathways are constitutively active, leading to uncontrolled tumor growth.[3] Small molecule inhibitors that target the ATP-binding site of the TRK kinase domain can effectively block these downstream signals.

Figure 1: Simplified TRK Signaling Pathway and Inhibition.

Experimental Protocols

One-Pot Synthesis of 3-(2-Methoxy-6-(trifluoromethyl)phenyl)-7-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine

This protocol describes a one-pot, three-component reaction for the synthesis of a 3-aryl-pyrazolo[1,5-a]pyrimidine derivative. The procedure involves the initial formation of the pyrazolo[1,5-a]pyrimidine core through the condensation of an aminopyrazole with a β-dicarbonyl compound, followed by an in-situ Suzuki-Miyaura cross-coupling with this compound.

Materials:

  • 3-Amino-5-phenylpyrazole

  • Ethyl acetoacetate

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-phenylpyrazole (1.0 mmol, 1 equiv.), ethyl acetoacetate (1.2 mmol, 1.2 equiv.), and 1,4-dioxane (10 mL).

  • Initial Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. Monitor the progress of the reaction by TLC until the starting aminopyrazole is consumed.

  • Addition of Suzuki Reagents: After cooling the reaction mixture to room temperature, add this compound (1.1 mmol, 1.1 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.) dissolved in a minimum amount of degassed water (e.g., 2 mL), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Suzuki Coupling: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-16 hours. Monitor the progress of the Suzuki coupling by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-Methoxy-6-(trifluoromethyl)phenyl)-7-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

One_Pot_Synthesis_Workflow cluster_synthesis One-Pot Synthesis Start Start: 3-Amino-5-phenylpyrazole Ethyl acetoacetate in Dioxane Condensation Step 1: Condensation (Reflux, 4-6 h) Start->Condensation Intermediate Intermediate: Pyrazolo[1,5-a]pyrimidinone Condensation->Intermediate Add_Reagents Step 2: Add Suzuki Reagents This compound Pd(OAc)₂, PPh₃, K₂CO₃, H₂O Intermediate->Add_Reagents Suzuki_Coupling Step 3: Suzuki Coupling (Reflux, 12-16 h under N₂/Ar) Add_Reagents->Suzuki_Coupling Workup Work-up: Extraction with Ethyl Acetate Suzuki_Coupling->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 3-Aryl-pyrazolo[1,5-a]pyrimidine Purification->Product

Figure 2: Workflow for the one-pot synthesis.

Data Presentation

The following table summarizes representative data for the synthesis of 3-(2-Methoxy-6-(trifluoromethyl)phenyl)-7-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine and its potential biological activity. Note: The biological activity data is hypothetical and serves as an example for screening results.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)TRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)
1 C₂₂H₁₆F₃N₃O395.3865>95152510

Conclusion

The described one-pot synthesis protocol offers an efficient and straightforward method for the preparation of 3-aryl-pyrazolo[1,5-a]pyrimidines using this compound. This methodology is highly valuable for the rapid generation of compound libraries for screening in drug discovery programs, particularly for the identification of novel kinase inhibitors targeting cancer-related pathways such as TRK signaling. The operational simplicity and good yields make this a practical approach for medicinal chemists and researchers in the field of drug development. Further optimization of the reaction conditions and exploration of the substrate scope can lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These motifs are of paramount importance in medicinal chemistry and materials science.[1] The use of microwave irradiation has significantly advanced this reaction, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2] This is particularly beneficial when working with sterically hindered substrates such as (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, where conventional heating methods may prove inefficient.

These application notes provide a comprehensive guide and detailed protocols for performing microwave-assisted Suzuki coupling reactions with this compound. The protocols and data presented are compiled from established methodologies for Suzuki coupling of sterically hindered and electronically complex boronic acids.

Advantages of Microwave-Assisted Suzuki Coupling

The application of microwave heating offers several distinct advantages over conventional oil bath heating for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1]

  • Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a broader range of substrates.[1]

Experimental Protocols

The following protocols are generalized for the microwave-assisted Suzuki coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and time) may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a wide range of aryl and heteroaryl bromides or iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Microwave reactor vials with stir bars

Procedure:

  • To a microwave reactor vial, add the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.015-0.025 mmol), and K₂CO₃ (1.0-1.5 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-130 °C) for 10-20 minutes.[3][4] Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions using a Buchwald Ligand

For more challenging couplings, such as those involving aryl chlorides, a more active catalyst system employing a Buchwald ligand may be necessary.

Materials:

  • This compound (1.5 equiv)

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Microwave reactor vials with stir bars

Procedure:

  • To a microwave reactor vial, add the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).

  • Add the degassed toluene/water solvent mixture (e.g., 5.5 mL).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 110-140 °C) for 20-40 minutes.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for microwave-assisted Suzuki coupling reactions based on analogous systems reported in the literature. These should be used as a starting point for optimization.

Table 1: Screening of Reaction Conditions for Microwave-Assisted Suzuki Coupling

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Expected Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1002070-85
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1201585-95
3Pd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O (4:1)1401075-90
4Pd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O (10:1)11020>90

Yields are estimates based on literature for similar sterically hindered boronic acids and will vary depending on the specific aryl halide used.[5]

Table 2: Substrate Scope with Optimized Conditions

(Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min)

EntryAryl HalideProductExpected Yield (%)
14-Bromoanisole2-(4-Methoxyphenyl)-1-methoxy-3-(trifluoromethyl)benzene>90
21-Bromo-4-(trifluoromethyl)benzene1-Methoxy-2-(4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)benzene85-95
33-Bromobenzonitrile3-(2-Methoxy-6-(trifluoromethyl)phenyl)benzonitrile80-90
42-Bromonaphthalene2-(2-Methoxy-6-(trifluoromethyl)phenyl)naphthalene>90
54-Chlorotoluene1-Methoxy-2-(p-tolyl)-3-(trifluoromethyl)benzene60-75 (may require stronger catalyst system)

Expected yields are based on analogous reactions reported in the literature.[5]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup cluster_purification Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base solvent Add Degassed Solvent reagents->solvent seal Seal Microwave Vial solvent->seal mw_irrad Irradiate in Microwave Reactor (Set Temp & Time) seal->mw_irrad cooling Cool to Room Temperature mw_irrad->cooling extract Dilute and Extract with Organic Solvent cooling->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Product (Ar-Ar') transmetal_complex->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->transmetal_complex base Base base->boronic_acid activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Suzuki Coupling with (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki-Miyaura cross-coupling of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid. This sterically hindered and electron-deficient boronic acid can present unique difficulties, often resulting in low product yields. This guide offers insights into optimizing reaction conditions and diagnosing common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no conversion in my Suzuki coupling reaction with this compound?

A1: Low conversion with this substrate is a common challenge stemming from its steric hindrance and the electron-withdrawing nature of the trifluoromethyl group. Several factors could be at play:

  • Inefficient Catalyst System: Standard palladium catalysts and ligands may not be effective. Sterically hindered substrates require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Suboptimal Base: The choice of base is critical. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Insufficient Temperature: Sterically hindered couplings often require higher reaction temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.

  • Catalyst Deactivation: The presence of oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).

Q2: I'm seeing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially with electron-deficient boronic acids. It is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction. To mitigate this:

  • Thorough Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen.

  • Use a Pd(0) Source or Pre-catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species in situ.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and disfavor homocoupling.

Q3: Protodeboronation seems to be a major issue, leading to the formation of 1-methoxy-3-(trifluoromethyl)benzene. What can I do to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a known side reaction for many boronic acids, particularly in the presence of water and base. To address this:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Ensure your base is anhydrous, especially when using K₃PO₄.

  • Choice of Base: While a strong base is often needed, excessively harsh basic conditions can promote protodeboronation. A careful screening of bases may be necessary.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester derivative, such as a pinacol ester. These are generally less prone to protodeboronation and can be used directly in the coupling reaction.

Troubleshooting Guide

Issue 1: Low Product Yield with Unreacted Starting Materials
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst, such as a Buchwald G3 pre-catalyst.
Inefficient Ligand Switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or RuPhos.
Suboptimal Base Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary.
Poor Solvent Choice Screen alternative solvents. Aprotic polar solvents like dioxane, THF, or toluene, often in combination with a small amount of water, are commonly used.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Troubleshooting Step
Homocoupling Product Oxygen contamination; inefficient reduction of Pd(II) to Pd(0).Thoroughly degas all reagents and solvents. Use a Pd(0) source or an efficient pre-catalyst.
Protodeboronation Product Presence of water; unsuitable base.Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable ester. Screen different bases.
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., from solvent or base).Switch to a non-protic solvent and a non-hydroxide base. Bulky ligands can also suppress this side reaction.

Data Presentation

The following tables provide illustrative data on how the choice of ligand and base can impact the yield of Suzuki coupling reactions with sterically hindered and electron-deficient arylboronic acids. Disclaimer: This data is representative of similar systems and should be used as a guide for optimization of your specific reaction.

Table 1: Effect of Ligand on Yield

Reaction Conditions: Aryl Bromide (1.0 equiv), (2-Substituted-phenyl)boronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (3.0 equiv), Toluene, 100 °C, 12 h.

LigandRepresentative Yield (%)
PPh₃< 10%
P(t-Bu)₃45%
SPhos85%
XPhos92%
RuPhos88%

Table 2: Effect of Base on Yield

Reaction Conditions: Aryl Bromide (1.0 equiv), (2-Methoxy-6-substituted-phenyl)boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Base (3.0 equiv), Dioxane, 100 °C, 12 h.

BaseRepresentative Yield (%)
Na₂CO₃35%
K₂CO₃50%
Cs₂CO₃88%
K₃PO₄91%
KOtBu75%

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

  • Anhydrous potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (e.g., 100-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solutions_sm Solutions for Unreacted SM cluster_solutions_byproducts Solutions for Byproducts start Low Yield Observed unreacted_sm Unreacted Starting Material? start->unreacted_sm byproducts Significant Byproducts? unreacted_sm->byproducts No optimize_catalyst Optimize Catalyst System: - Bulky, electron-rich ligand - Active pre-catalyst unreacted_sm->optimize_catalyst Yes homocoupling Address Homocoupling: - Thoroughly degas - Use Pd(0) source byproducts->homocoupling Homocoupling protodeboronation Prevent Protodeboronation: - Anhydrous conditions - Use boronic ester byproducts->protodeboronation Protodeboronation increase_temp Increase Temperature optimize_catalyst->increase_temp change_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) increase_temp->change_base

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Preventing deboronation of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the deboronation of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Protodeboronation, or deboronation, is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 1-methoxy-3-(trifluoromethyl)benzene as a byproduct, consuming the starting material and reducing the yield of the desired reaction, such as in Suzuki-Miyaura cross-coupling. For this compound, the presence of an electron-withdrawing trifluoromethyl group can make the arylboronic acid susceptible to this decomposition pathway, particularly under basic aqueous conditions.[2]

Q2: What are the main factors that promote the deboronation of my boronic acid?

A2: Several factors can accelerate deboronation:

  • pH: The reaction is often catalyzed by both acid and base, with base-catalyzed protodeboronation being a significant issue in Suzuki-Miyaura reactions which typically employ basic conditions.[1]

  • Temperature: Higher reaction temperatures can increase the rate of deboronation.[3]

  • Aqueous Conditions: The presence of water can facilitate the hydrolysis of the carbon-boron bond.[1]

  • Catalyst System: Inefficient catalytic turnover in cross-coupling reactions can allow deboronation to become a competitive pathway.[1]

Q3: How can I store this compound to minimize degradation?

A3: To ensure the stability of your boronic acid, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is advised.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, several more stable derivatives can be used as "slow-release" sources of the boronic acid in your reaction. These include:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be easily prepared.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[4][5][6] They slowly release the boronic acid under basic conditions, keeping its concentration low and minimizing side reactions.[7]

  • Potassium Trifluoroborates (BF₃K): These salts are also highly stable, crystalline solids that are easy to handle and store.[8][9] They release the boronic acid in the presence of a base.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Suggested Solution(s)
Low yield in Suzuki-Miyaura coupling and presence of 1-methoxy-3-(trifluoromethyl)benzene byproduct. High rate of protodeboronation.1. Switch to a more stable boronic acid derivative: Convert the boronic acid to its pinacol ester, MIDA boronate, or potassium trifluoroborate salt before the coupling reaction.[1][10]2. Optimize reaction conditions: - Use anhydrous solvents to minimize water-mediated deboronation.[7] - Employ milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.[11] - Lower the reaction temperature if the desired coupling can still proceed at a reasonable rate.[11]3. Use a highly active catalyst system: A catalyst that promotes rapid cross-coupling can outcompete the slower deboronation reaction. Consider using advanced catalyst systems with bulky, electron-rich phosphine ligands.[11][12]
Reaction is sluggish or incomplete, even when using a boronic ester. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of nitrogen or argon to prevent catalyst oxidation.[12]2. Verify catalyst quality: Use fresh, high-purity palladium precatalysts and ligands.3. Increase catalyst loading: A modest increase in the catalyst amount may improve the reaction rate.[12]
Formation of significant homocoupling byproduct of the boronic acid. Presence of oxygen in the reaction mixture.1. Rigorous degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.2. Use a Pd(0) source: Starting with a Pd(0) precatalyst can sometimes minimize side reactions that are promoted by in situ reduction of Pd(II) species.[13]

Quantitative Data Summary

The following table summarizes the general stability and reactivity trade-offs between boronic acids and their more stable derivatives. While specific quantitative data for this compound is not available, these trends are broadly applicable.

Boron Reagent Type Relative Stability Reactivity in Cross-Coupling Handling & Purification Key Advantages
Boronic Acid LowHighCan be challenging, prone to decomposition on silica gel.Readily available or easily synthesized.
Pinacol Boronate Ester ModerateModerate to HighGenerally stable to chromatography.Good balance of stability and reactivity.[10]
MIDA Boronate Ester HighSlow release of active boronic acidCrystalline solids, stable to chromatography.Excellent for unstable boronic acids and slow-release strategies.[14][6]
Potassium Trifluoroborate HighRequires specific conditions for activationCrystalline solids, easy to handle.Very stable for long-term storage.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol provides a general method for converting the boronic acid to its more stable pinacol ester.

  • Materials:

    • This compound

    • Pinacol

    • Anhydrous toluene or THF

    • Dean-Stark apparatus (optional, for toluene) or molecular sieves (for THF)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 equiv) and pinacol (1.1 equiv).

    • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

    • Alternatively, if using anhydrous THF, add activated 4Å molecular sieves to the flask and stir the mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC or NMR).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol is adapted for "slow-release" cross-coupling to minimize deboronation.[6]

  • Materials:

    • This compound MIDA ester (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • SPhos or XPhos (6 mol%)

    • K₃PO₄ (3.0 equiv)

    • Anhydrous 1,4-dioxane

    • Degassed water

  • Procedure:

    • To an oven-dried reaction vessel, add the this compound MIDA ester, aryl halide, and K₃PO₄.

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of anhydrous dioxane under an inert atmosphere.

    • Seal the reaction vessel with a septum and purge with argon or nitrogen for 15 minutes.

    • Add anhydrous dioxane and degassed water (typically in a 5:1 to 10:1 ratio) to the reaction vessel via syringe.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Deboronation_Pathway ArylBoronicAcid This compound Boronate Aryl Boronate Anion ArylBoronicAcid->Boronate + Base Base Base (e.g., OH⁻) DeboronatedProduct 1-Methoxy-3-(trifluoromethyl)benzene (Deboronated Byproduct) Boronate->DeboronatedProduct H₂O (Protodeboronation) PdCycle Pd(0)/Pd(II) Catalytic Cycle Boronate->PdCycle Transmetalation SuzukiProduct Desired Suzuki-Miyaura Coupling Product PdCycle->SuzukiProduct ArylHalide Ar-X ArylHalide->PdCycle

Caption: Competing pathways of an arylboronic acid in a Suzuki-Miyaura reaction.

Experimental_Workflow cluster_0 Strategy 1: Direct Coupling (Prone to Deboronation) cluster_1 Strategy 2: Slow-Release Approach (Improved Stability) Start1 Start with This compound Suzuki1 Suzuki-Miyaura Coupling (Aqueous Base, Heat) Start1->Suzuki1 Analysis1 Analysis: - Desired Product - Deboronated Byproduct Suzuki1->Analysis1 Start2 Start with This compound Protection Protection Step: - Convert to MIDA Boronate - Convert to Pinacol Ester - Convert to BF₃K Salt Start2->Protection StableIntermediate Stable Boronic Acid Derivative Protection->StableIntermediate Suzuki2 Suzuki-Miyaura Coupling (Optimized Conditions) StableIntermediate->Suzuki2 Analysis2 Analysis: - High Yield of Desired Product - Minimized Deboronated Byproduct Suzuki2->Analysis2

References

Technical Support Center: Purification of Products from (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, typically to create biaryl compounds. Due to the electron-withdrawing nature of the trifluoromethyl group, this boronic acid is considered electron-deficient, which can influence reaction conditions and outcomes.[3]

Q2: What are the typical impurities and byproducts encountered in these reactions?

A2: Common impurities and byproducts include:

  • Homocoupling Product: Dimerization of the this compound to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen.[4]

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, resulting in 1-methoxy-3-(trifluoromethyl)benzene. This can occur under certain reaction conditions, particularly with prolonged heating or in the presence of excess base or protic solvents.

  • Residual Starting Materials: Unreacted this compound or the coupling partner (e.g., aryl halide).

  • Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product.[5]

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides, especially upon storage. These generally do not interfere with the Suzuki coupling as they can be converted back to the boronic acid in situ.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields with electron-deficient boronic acids like this compound are a common issue. The electron-withdrawing trifluoromethyl group can slow down the transmetalation step in the catalytic cycle. Here are some troubleshooting steps:

  • Choice of Base: Use a stronger base to facilitate the formation of the boronate species. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6]

  • Ligand Selection: Employ electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), to promote oxidative addition and reductive elimination.[6]

  • Catalyst Pre-catalyst: Use a pre-formed, air-stable palladium pre-catalyst to ensure a sufficient concentration of the active Pd(0) species.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and homocoupling of the boronic acid.[4]

  • Temperature: Increasing the reaction temperature can help to overcome the higher activation energy associated with electron-deficient coupling partners. However, be mindful that higher temperatures can also lead to increased byproduct formation.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is commonly used. The water is crucial for the activity of many inorganic bases.

Troubleshooting Purification

Problem 1: Difficulty in separating the desired product from the homocoupling byproduct.

  • Identification: The homocoupling product of this compound will have a molecular weight of approximately double that of the protodeboronated starting material. It can be identified by LC-MS and NMR analysis.

  • Solution:

    • Flash Column Chromatography: This is the most effective method for separating the desired biaryl product from the homocoupling byproduct. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is a good starting point. The less polar homocoupling product will typically elute before the more polar desired product, depending on the polarity of the coupling partner.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective purification method. Try solvent systems like ethanol/water, toluene/heptane, or ethyl acetate/hexane.

Problem 2: The purified product is contaminated with residual palladium.

  • Identification: Residual palladium can often be detected by a grayish or blackish tint to the product. For quantitative analysis, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.

  • Solution:

    • Filtration through Celite® or Silica Gel: After the reaction workup, filtering the crude product solution through a pad of Celite® or a short plug of silica gel can remove a significant amount of palladium residues.[2]

    • Scavenging Agents: Use commercially available palladium scavengers. These are functionalized resins or silicas that selectively bind to palladium. The crude product is stirred with the scavenger, which is then filtered off.

    • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can also help in adsorbing residual palladium.

Problem 3: The isolated yield is low after purification, although the reaction appeared to go to completion by TLC/LC-MS.

  • Possible Cause 1: Product Loss During Extraction: The polarity of your product might be leading to poor partitioning between the organic and aqueous layers during the workup.

    • Solution: Perform multiple extractions (3-4 times) with the organic solvent. If the product is particularly polar, consider a continuous liquid-liquid extraction. Salting out the aqueous layer with brine can also improve partitioning into the organic phase.

  • Possible Cause 2: Product Adsorption on Silica Gel: Highly polar products can strongly adsorb to silica gel during column chromatography, leading to poor recovery.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to the eluent system. Alternatively, consider using a different stationary phase like alumina.

  • Possible Cause 3: Product Volatility: If the product is relatively low molecular weight and volatile, it could be lost during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of the vacuum and bath temperature. For highly volatile compounds, consider removing the solvent at atmospheric pressure if feasible.

Data Presentation

Table 1: Representative Yields in Suzuki-Miyaura Reactions of Trifluoromethyl-Substituted Phenylboronic Acids

Aryl Halide PartnerCatalyst SystemBaseSolventYield (%)Reference
Heteroaryl BromidesPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O51-98[3]
Aryl BromidesPd(OAc)₂ / RuPhosK₃PO₄n-Butanol82-92
Aryl ChloridesPd/ˢSphosK₂CO₃Water/AcetonitrileHigh[3]
Heteroaryl BromidesPd₂(dba)₃ / Ligand 1KFDioxane74-82

Note: Yields are highly substrate-dependent and the above table serves as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The final concentration should be around 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column of an appropriate size based on the amount of crude material.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Protocol 3: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, heptane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) are often effective.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[2]

Mandatory Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup cluster_purification Purification cluster_analysis Analysis setup Reaction Setup (Boronic Acid, Aryl Halide, Base) inert Inert Atmosphere (Ar or N2) setup->inert catalyst Catalyst & Ligand Addition inert->catalyst solvent Degassed Solvent Addition catalyst->solvent react Heating & Stirring (80-110 °C) solvent->react cool Cool to Room Temperature react->cool Monitor by TLC/LC-MS extract Extraction (Organic Solvent & Water) cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography or Recrystallization concentrate->purify analysis Purity & Structure Confirmation (NMR, LC-MS) purify->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling and product purification.

troubleshooting_logic cluster_reaction_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling? base Base too weak? start->base ligand Inefficient Ligand? start->ligand atmosphere Oxygen present? start->atmosphere temperature Temperature too low? start->temperature stronger_base Use K3PO4 or Cs2CO3 base->stronger_base Yes buchwald_ligand Use Buchwald Ligands (e.g., SPhos, XPhos) ligand->buchwald_ligand Yes degas Thoroughly degas solvents & use inert atmosphere atmosphere->degas Yes increase_temp Increase reaction temperature temperature->increase_temp Yes

Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boronic acid impurities?

A1: The primary methods for removing boronic acid and its derivatives include:

  • Liquid-Liquid Extraction: This technique leverages the acidic nature of boronic acids.[1][2][3]

  • Crystallization/Recrystallization: Effective for obtaining high-purity crystalline boronic acids or their derivatives.[4][5]

  • Chromatography: Various chromatographic techniques can be employed, including silica gel, alumina, and reversed-phase chromatography.[4][6][7]

  • Scavenger Resins: Solid-phase extraction using scavenger resins that selectively bind to boronic acids is a highly effective method.[1][8][9]

Q2: My boronic acid is an oil and cannot be recrystallized. What should I do?

A2: If your boronic acid is an oil, you can try forming a crystalline derivative. A common method is to form a diethanolamine adduct, which often crystallizes readily.[5][10] The free boronic acid can be recovered after purification of the adduct.[10]

Q3: I'm observing significant streaking and poor separation during silica gel chromatography of my boronic acid. How can I improve this?

A3: Boronic acids are known to interact strongly with silica gel, leading to streaking and poor recovery.[4][10] To mitigate this, you can use silica gel impregnated with boric acid.[6][11] This suppresses the over-adsorption of the boronic acid compound, leading to better separation.[6][11] Alternatively, using neutral alumina as the stationary phase can also be effective.[4]

Q4: Can I remove boronic acid impurities with a simple aqueous wash?

A4: Yes, a basic wash is often effective. Since arylboronic acids have pKa values similar to phenols, washing an organic solution of your product with a basic aqueous solution (e.g., 1M NaOH or KOH) will convert the boronic acid to its boronate salt, which is soluble in the aqueous layer.[1][2][3] This allows for its removal via liquid-liquid extraction.

Q5: Are there specific scavenger resins recommended for boronic acid removal?

A5: Yes, resins containing diol or N-methylglucamine functionalities are highly effective. Diethanolamine-functionalized resins, such as Diethanolaminomethyl polystyrene (DEAM-PS), are particularly common and effective for scavenging boronic acids.[1][8] Resins with diol functionalities also show good scavenging capabilities.[9]

Troubleshooting Guides

Issue 1: Incomplete Removal of Boronic Acid by Liquid-Liquid Extraction

Symptoms:

  • Residual boronic acid detected in the organic layer by TLC, HPLC, or NMR after basic washes.

Possible Causes & Solutions:

CauseSolution
Insufficiently basic wash Increase the concentration or volume of the basic solution (e.g., from 1M to 2M NaOH). Ensure thorough mixing of the phases.[2]
Product is also acidic If your product has acidic functional groups, it may also be extracted into the basic aqueous layer. In this case, consider using a milder base or an alternative purification method like scavenger resins or chromatography.
Emulsion formation The formation of an emulsion can trap impurities. Try adding brine to the aqueous layer to break the emulsion.
Issue 2: Low Yield After Crystallization of Boronic Acid

Symptoms:

  • A significant amount of the desired boronic acid remains in the mother liquor after recrystallization.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system Experiment with different solvent systems. Good yields for boronic acid recrystallization have been reported with solvents like benzene, dichloroethane, and ethyl acetate.[4] Hot water or hot ethanol can also be effective for some aryl boronic acids.[5]
Cooling too rapidly Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator to maximize crystal formation.
Product is an oil As mentioned in the FAQs, consider forming a crystalline diethanolamine adduct.[5][10]

Experimental Protocols

Protocol 1: Removal of Boronic Acid using a Basic Wash
  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The boronate salt will be in the aqueous (top) layer.

  • Drain the organic layer.

  • Repeat the extraction of the organic layer with the basic solution two more times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., ether).

  • Add diethanolamine to the solution.

  • Stir the mixture. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.[5]

  • Isolate the crystalline adduct by filtration and wash with a small amount of cold solvent.

  • To recover the free boronic acid, the adduct can be treated with an acid (e.g., 0.1 M HCl) and then extracted into an organic solvent.[12]

Protocol 3: Using a Scavenger Resin (e.g., DEAM-PS)
  • Dissolve the crude product in a suitable solvent.

  • Add the diethanolamine-functionalized scavenger resin to the solution. A typical loading is 2-4 equivalents relative to the boronic acid impurity.

  • Stir the mixture at room temperature for 1-16 hours. The reaction progress can be monitored by TLC or HPLC.

  • Filter off the resin and wash it with the same solvent.

  • Combine the filtrate and the washes, and concentrate under reduced pressure to obtain the purified product.

Quantitative Data Summary

Table 1: Boronic Acid Scavenger Resin Performance

Scavenger ResinFunctional GroupTypical Loading (mmol/g)Binding Capacity
SiliaMetS DEAM Diethanolamine~1.2High for boronic acids
Boronate Resin Boronic Acid>1.2>130 µmol sorbitol/ml gel
SiliaBond Guanidine DiisopropylguanidineNot specifiedPowerful for boronic acids[9]
SiliaBond Diol DiolNot specifiedEffective for boronic acids[9]

Visualizations

Boronic_Acid_Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_end End Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Chromatography Chromatography Crude_Mixture->Chromatography Scavenger Scavenger Resin Crude_Mixture->Scavenger Crystallization Crystallization Crude_Mixture->Crystallization Pure_Product Purified Product Extraction->Pure_Product Chromatography->Pure_Product Scavenger->Pure_Product Crystallization->Pure_Product

Caption: General workflow for boronic acid purification.

Troubleshooting_Logic Start Impurity Detected? Method Identify Purification Method Used Start->Method LLE Liquid-Liquid Extraction? Method->LLE Chrom Chromatography? Method->Chrom Scav Scavenger Resin? Method->Scav LLE_Solution Increase Base Concentration LLE->LLE_Solution Chrom_Solution Use Boric Acid Treated Silica Chrom->Chrom_Solution Scav_Solution Increase Resin Equivalents or Time Scav->Scav_Solution End Re-analyze Purity LLE_Solution->End Chrom_Solution->End Scav_Solution->End

Caption: Troubleshooting logic for impurity removal.

References

Technical Support Center: Optimizing Reactions with Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered ortho-substituted phenylboronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted phenylboronic acid is resulting in low to no yield. What are the primary causes?

A1: Low yields with ortho-substituted phenylboronic acids are commonly due to steric hindrance, which can impede key steps in the catalytic cycle. The bulky ortho substituent can slow down both the transmetalation and reductive elimination steps.[1] Another frequent issue is the decomposition of the boronic acid via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][3]

Q2: What are the initial checks I should perform when a reaction fails?

A2:

  • Reagent Quality: Ensure the boronic acid is pure and has not degraded. Consider using fresh or recently purchased starting materials. Boronic acids, especially electron-deficient ones, can be susceptible to decomposition.[2]

  • Inert Atmosphere: Confirm that the reaction was performed under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.[2][4]

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions like protodeboronation.[2]

Q3: How can I overcome the challenges posed by steric hindrance?

A3: To address steric hindrance, more forcing reaction conditions and specialized catalyst systems are often necessary.[1] Key strategies include:

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is crucial.[1][5][6] These ligands promote both the oxidative addition and reductive elimination steps.[1]

  • Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[1]

  • Active Catalyst Systems: Utilize highly active palladium precatalysts, such as those from the Buchwald G3 or G4 series, for efficient catalyst activation.[1]

Q4: What is protodeboronation and how can it be minimized?

A4: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[2][3] To minimize this:

  • Use Anhydrous Conditions: When possible, use anhydrous solvents and bases.

  • Select Appropriate Bases: Milder bases like K₃PO₄ or Cs₂CO₃ can be less prone to causing protodeboronation than strong hydroxide bases.[2]

  • Use Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[1][3] These derivatives are generally more robust and less susceptible to protodeboronation.[3]

Troubleshooting Guide

Problem: Low or No Product Formation

This workflow provides a step-by-step guide to troubleshooting low yields in Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids.

LowYieldTroubleshooting cluster_catalyst Catalyst System Optimization cluster_base_solvent Base and Solvent Screening start Low Yield with ortho-Substituted Phenylboronic Acid check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents check_conditions Ensure Strict Inert Atmosphere and Anhydrous Conditions check_reagents->check_conditions Reagents OK? optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK? optimize_base_solvent Screen Different Bases and Solvents optimize_catalyst->optimize_base_solvent Still Low Yield? ligand_choice Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos, NHCs) optimize_catalyst->ligand_choice increase_temp Increase Reaction Temperature optimize_base_solvent->increase_temp Still Low Yield? base_choice Screen Bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) optimize_base_solvent->base_choice use_derivative Consider Using a Boronic Ester or Trifluoroborate Salt increase_temp->use_derivative Still Low Yield? success Improved Yield use_derivative->success catalyst_loading Increase Catalyst Loading (e.g., 1-5 mol%) ligand_choice->catalyst_loading solvent_choice Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) base_choice->solvent_choice

Caption: Troubleshooting workflow for low yields.

Decision Tree for Reaction Component Selection

This diagram assists in selecting the appropriate catalyst, ligand, base, and boronic acid form for challenging couplings.

ComponentSelection cluster_ligands Ligand Choice cluster_bases Base Choice cluster_boron Boronic Acid Form cluster_catalyst Palladium Source start Starting a Suzuki-Miyaura Reaction with an ortho-Substituted Phenylboronic Acid ligand_node Select a Ligand start->ligand_node base_node Select a Base start->base_node boronic_acid_node Select Boronic Acid Form start->boronic_acid_node catalyst_node Select a Palladium Source start->catalyst_node buchwald Buchwald-type Biarylphosphines (XPhos, SPhos, RuPhos) ligand_node->buchwald High Steric Hindrance nhc N-Heterocyclic Carbenes (NHCs) ligand_node->nhc High Steric Hindrance phosphates Potassium Phosphate (K₃PO₄) base_node->phosphates General starting point carbonates Cesium Carbonate (Cs₂CO₃) base_node->carbonates Often effective alkoxides Potassium tert-Butoxide (t-BuOK) base_node->alkoxides For very challenging substrates acid Boronic Acid boronic_acid_node->acid If stable ester Pinacol or MIDA Ester boronic_acid_node->ester If protodeboronation is an issue trifluoroborate Potassium Trifluoroborate Salt boronic_acid_node->trifluoroborate High stability pd_oac Pd(OAc)₂ catalyst_node->pd_oac Common pd_dba Pd₂(dba)₃ catalyst_node->pd_dba Common precatalyst Buchwald Precatalyst (e.g., G3) catalyst_node->precatalyst For difficult couplings

Caption: Decision tree for selecting key reaction components.

Data on Reaction Conditions

The selection of base and solvent is critical for the success of Suzuki-Miyaura couplings with sterically hindered substrates.

Table 1: Effect of Base on Yield

BaseRelative YieldNotes
Cs₂CO₃SuperiorOften provides the best results, especially for difficult couplings.[7]
K₃PO₄GoodA widely used and effective base.[1][7]
t-BuOKGoodEffective, particularly in non-aqueous conditions.[5]
K₂CO₃ModerateCan be effective, but often less so than phosphates or cesium carbonate for hindered substrates.[7]

Reaction conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat. The effectiveness of a base is highly substrate and system-dependent.

Table 2: Effect of Solvent on Yield

SolventRelative YieldNotes
DioxaneHighA common and effective solvent, often used with water.[5][7]
TolueneHighAnother effective non-polar solvent, can also be used with water.[1]
2-MeTHFHighA greener alternative to THF and Dioxane, has shown excellent results.[8]
THFModerateCan be effective, but sometimes less so than dioxane.[7]
DMFLowOften gives lower yields in these types of couplings.[7]

Reaction conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat. Solvent choice can significantly impact solubility and reaction rates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide and an ortho-Substituted Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Workflow Diagram

ProtocolWorkflow setup 1. Reaction Setup (Add solids to oven-dried vial) inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert add_liquids 3. Add Degassed Solvent and Liquid Reagents inert->add_liquids add_catalyst 4. Add Catalyst/Ligand add_liquids->add_catalyst react 5. Heat Reaction Mixture with Vigorous Stirring add_catalyst->react monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) react->monitor workup 7. Workup (Quench, Extract, Dry) monitor->workup purify 8. Purify (Column Chromatography) workup->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the ortho-substituted phenylboronic acid or its derivative (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent catalyst deactivation.[1][2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of a Boronic Acid Diethanolamine Adduct

This procedure can be used to generate a more stable form of the boronic acid.

  • Dissolution: In a vial with a stir bar, dissolve the ortho-substituted phenylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with fluorinated boronic acids often stem from a few critical areas. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent oxidation.[1] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesired homocoupling of boronic acids.[1][2] It is crucial to use properly degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][3]

  • Reagent Stability: Fluorinated boronic acids, particularly those with strong electron-withdrawing groups, are susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1][4] Consider using fresh, high-purity boronic acid or converting it to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][4][5]

  • Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[6]

Q2: I suspect protodeboronation of my fluorinated boronic acid is the primary cause of my low yield. How can I mitigate this side reaction?

A2: Protodeboronation is a significant challenge, especially with electron-deficient boronic acids.[1][4] Here are several strategies to minimize its occurrence:

  • Choice of Base: The base is essential for the transmetalation step but can also promote protodeboronation.[7] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can be an effective strategy.

  • Use of More Stable Boron Reagents: Converting the fluorinated boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1][8] These reagents often exhibit a "slow-release" of the active boronic acid, keeping its concentration low and thus minimizing the rate of protodeboronation.[9]

  • Reaction Time and Temperature: Optimize for the shortest reaction time and lowest temperature possible that still allows for efficient product formation, as prolonged reaction times and high temperatures can exacerbate protodeboronation.[1]

Q3: How do the electronic properties of fluorinated boronic acids affect the Suzuki-Miyaura coupling reaction?

A3: The strong electron-withdrawing nature of fluorine substituents significantly influences the reactivity of the boronic acid.[10] This can have several consequences:

  • Transmetalation Step: The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting.[7] Electron-withdrawing groups on the boronic acid can decrease the nucleophilicity of the aryl group, potentially slowing down this step and leading to lower yields compared to non-fluorinated or electron-rich boronic acids.[7]

  • Catalyst Stability: While not fully elucidated, the electronic properties of the fluorinated boronic acid can influence the stability of the palladium catalyst. In some cases, electron-deficient boronic acids may be more prone to side reactions that lead to catalyst deactivation.

  • Activation of the Boronic Acid: Interestingly, some studies suggest that the activation of the boronic acid group can be faster for those substituted with electron-withdrawing groups like fluorine.[11][12] However, this enhanced activation does not always translate to higher overall reaction efficiency due to the challenges in the transmetalation step.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during Suzuki reactions with fluorinated boronic acids.

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst, such as a palladacycle or a G3/G4 Buchwald precatalyst.[2][8]Catalysts and ligands can degrade over time, especially if not stored properly under an inert atmosphere.[1]
Oxygen Contamination Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (Ar or N₂) for an extended period before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[1][3]The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[3]
Protodeboronation of Boronic Acid Use a milder base (e.g., K₃PO₄, KF).[1] Run the reaction under anhydrous conditions. Convert the boronic acid to a more stable derivative (e.g., pinacol ester, MIDA boronate).[1][8]Fluorinated boronic acids are prone to decomposition via protodeboronation, especially under harsh basic conditions.[4]
Slow Transmetalation Use a stronger base (e.g., Cs₂CO₃).[3] Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[2] Increase the reaction temperature.[3]Electron-deficient fluorinated boronic acids can be poor nucleophiles, leading to a slow transmetalation step.[7]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture through proper degassing and inert atmosphere techniques.[1][6]Oxygen can promote the oxidative homocoupling of boronic acids.[6]
Pd(II) Precatalyst Reduction Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure efficient in situ reduction of the Pd(II) precatalyst.The reduction of Pd(II) to Pd(0) can sometimes involve the homocoupling of two boronic acid molecules as a side reaction.[6]
Use of Fluoride as a Base While fluoride ions can promote the desired reaction, they can also lead to the formation of unreactive anionic boronate species.[13] Optimize the fluoride source and concentration carefully.Fluoride ions can have a dual role, both activating and deactivating the boronic acid.[13]

Quantitative Data

The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura couplings involving various fluorinated boronic acids. This data is intended for comparative purposes, and optimal conditions may vary depending on the specific substrates used.

Table 1: Comparison of Boronic Acid Reactivity in Coupling with 1-bromo-4-fluorobenzene

Boronic AcidTemperature (°C)Time (h)Conversion (%)TONTOF (h⁻¹)
4-Fluorophenylboronic acid1103~95-67.1
Phenylboronic acid1103~80-~50
4-Carboxyphenylboronic acid11048~60--
4-Vinylphenylboronic acid11048~50--
Data sourced from a study using a G-COOH-Pd-10 catalyst.[11][12]

Table 2: Coupling of Unstable Fluorinated Boronic Acids with Aryl Chlorides

Boronic AcidAryl ChlorideCatalyst Loading (mol%)Temp (°C)TimeYield (%)
2,6-Difluorophenylboronic acid4-Chlorotoluene2rt30 min95
2,6-Difluorophenylboronic acid1-Chloro-4-(trifluoromethyl)benzene24030 min98
Pentafluorophenylboronic acid4-Chlorotoluene2402 h94
Reactions performed using a specific palladium precatalyst designed for fast coupling.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated boronic acid or its derivative (1.2–1.5 equiv)[2]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)[2]

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[2]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)[2]

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, and base.[2]

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]

  • Under the inert atmosphere, add the palladium precatalyst.[2]

  • Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of a Diethanolamine Adduct for Stabilizing Fluorinated Boronic Acids

This protocol can be used to convert an unstable fluorinated boronic acid into a more stable, crystalline solid that can be used directly in Suzuki coupling reactions.[2]

Materials:

  • Fluorinated boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)[2]

  • Solvent (e.g., methylene chloride)[2]

Procedure:

  • In a vial with a stir bar, dissolve the fluorinated boronic acid in a minimal amount of the solvent.[2]

  • Add diethanolamine dropwise via pipette while stirring.[2]

  • A precipitate will form. Stir the resulting slurry for 10-15 minutes.[2]

  • Isolate the white solid product by vacuum filtration.[2]

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[2] The resulting diethanolamine adduct can be used directly in Suzuki coupling reactions.[2]

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_oxygen Ensure Rigorous Exclusion of Oxygen start->check_oxygen check_boronic_acid Assess Boronic Acid Stability start->check_boronic_acid check_conditions Evaluate Reaction Conditions start->check_conditions solution_catalyst Use Fresh/More Active Catalyst check_catalyst->solution_catalyst Inactive solution_oxygen Degas Solvents Thoroughly Maintain Inert Atmosphere check_oxygen->solution_oxygen Contamination Suspected solution_boronic_acid Use Stable Boronic Acid Derivative (e.g., Pinacol Ester, MIDA Boronate) check_boronic_acid->solution_boronic_acid Protodeboronation Likely solution_conditions Optimize Base, Solvent, and Temperature check_conditions->solution_conditions Suboptimal

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition deactivation Catalyst Deactivation (e.g., Pd Black) pd0->deactivation Side Reaction pd_intermediate1 R¹-Pd(II)(X)L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)(R²)L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Steric Hindrance in Couplings with (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing sterically hindered Suzuki-Miyaura cross-coupling reactions involving (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter when using the sterically demanding this compound in your coupling reactions.

Q1: I am observing no or very low conversion of my starting materials. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion with a sterically hindered substrate like this compound is a common challenge. The bulky ortho-methoxy and ortho-trifluoromethyl groups significantly impede the key steps of the Suzuki-Miyaura catalytic cycle.

Potential Causes:

  • Steric Hindrance: The primary reason for low reactivity is the steric bulk around the boronic acid, which hinders the transmetalation and reductive elimination steps of the catalytic cycle.[1][2][3]

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state, or the chosen catalyst system may be unsuitable for such a demanding coupling.[1][2][4] Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can dramatically affect the reaction outcome.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection (Most Critical Factor):

    • Employ Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically hindered substrates.[1][3][4] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][2]

    • Use Pre-formed, Air-Stable Catalysts: Consider using modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) to ensure the efficient generation of the active Pd(0) species.[1]

  • Optimize Reaction Conditions:

    • Base Selection: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices. For particularly challenging couplings, a stronger base like potassium tert-butoxide (KOtBu) might be necessary.[3][5]

    • Solvent Choice: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, or THF are common choices.[6][7] The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.[3]

    • Increase Temperature: Higher reaction temperatures (e.g., 80–110 °C) are often required to overcome the high activation energy associated with sterically hindered couplings.[1]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient or sterically hindered boronic acids.[1][8]

Mitigation Strategies:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1]

  • Boronic Acid Stability: Boronic acids can degrade over time.[1] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or forming a diethanolamine adduct, which can be used directly in the coupling reaction.[1][9]

Q3: My reaction is producing a significant amount of homocoupling byproduct from the boronic acid. What can I do to suppress this?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1]

Suppression Techniques:

  • Ensure Inert Atmosphere: Thoroughly degas your solvent and ensure the reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.[1][8]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.[2][4]

  • Optimize Catalyst System: Experiment with different palladium sources and ligands, as some catalyst systems are more prone to promoting homocoupling.[2] Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[4]

Data Presentation: Impact of Reaction Parameters

The following tables summarize the expected impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions with sterically hindered boronic acids like this compound.

Table 1: Effect of Ligand on Yield

LigandTypical Catalyst Loading (mol%)Expected Yield (%)Notes
PPh₃2-5< 10%Generally ineffective for sterically hindered substrates.[2][3]
SPhos1-370-95%Excellent choice for hindered couplings.[3][4][10]
XPhos1-375-98%Often provides superior results for highly hindered substrates.[1][2][4]
RuPhos1-370-95%Another highly effective Buchwald ligand.[1][2][4]
NHC Ligands1-365-90%N-heterocyclic carbenes are also a good option.[1][2][5]

Table 2: Effect of Base and Solvent on Yield

BaseSolvent SystemTypical Temperature (°C)Expected Yield (%)
K₂CO₃Dioxane/H₂O10030-60%
K₃PO₄Toluene11070-95%
Cs₂CO₃Dioxane10065-90%
KOtBuTHF8070-95%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the appropriate bulky ligand if not using a pre-catalyst. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1][8]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion start Low or No Conversion check_catalyst Is the catalyst system appropriate for hindered coupling? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to bulky ligand (XPhos, SPhos) and Pd pre-catalyst. check_catalyst->solution_catalyst No check_reagents Are the reagents pure and stable? check_conditions->check_reagents Yes solution_conditions Increase temperature. Optimize base and solvent. check_conditions->solution_conditions No solution_reagents Use fresh reagents. Consider boronate ester. check_reagents->solution_reagents No success Successful Coupling check_reagents->success Yes solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: A troubleshooting workflow for addressing low conversion in hindered couplings.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle with Steric Hindrance cluster_inputs Reactants pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition (Ar-Pd(II)-X)L2 pd0->oxidative_addition + Ar-X transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 oxidative_addition->transmetalation reductive_elimination Reductive Elimination (Ar-Ar') transmetalation->reductive_elimination Hindered Step reductive_elimination->pd0 Hindered Step product Product (Ar-Ar') reductive_elimination->product arx Aryl Halide (Ar-X) boronic_acid (2-MeO-6-CF3-Ph)B(OH)2 boronic_acid->transmetalation + Base base Base base->transmetalation

Caption: The Suzuki-Miyaura cycle, highlighting hindered steps.

References

Technical Support Center: Recrystallization of (2-Methoxy-6-(trifluoromethyl)phenyl) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of compounds containing the (2-Methoxy-6-(trifluoromethyl)phenyl) moiety. This structural motif, characterized by the presence of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group in an ortho-relationship, can present unique purification challenges. This guide offers troubleshooting advice and detailed experimental protocols to address common issues encountered during the crystallization of these compounds.

Frequently Asked Questions (FAQs)

Q1: What makes compounds with the (2-Methoxy-6-(trifluoromethyl)phenyl) moiety challenging to recrystallize?

A1: The combination of a bulky, electron-withdrawing trifluoromethyl group and an adjacent methoxy group can lead to several challenges. These include high solubility in a wide range of organic solvents, a tendency to form oils rather than crystals, and the potential for multiple polymorphic forms. The electronic nature of these substituents significantly influences the molecule's dipole moment and intermolecular interactions, which are critical for crystal lattice formation.

Q2: How do I choose a suitable solvent for my compound?

A2: A systematic solvent screen is the most effective approach. The ideal solvent should dissolve your compound completely at an elevated temperature but have low solubility at room temperature or below. Given the trifluoromethyl group, exploring solvents that can engage in dipole-dipole interactions or hydrogen bonding may be beneficial. A good starting point is to test a range of solvents with varying polarities.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds that have a low melting point or when the solution is supersaturated at a temperature above the compound's melting point. To address this, you can try:

  • Adding more solvent: This can keep the compound dissolved at a lower temperature.

  • Using a different solvent or a solvent/anti-solvent system: An anti-solvent, in which your compound is poorly soluble, can be slowly added to a solution of your compound to induce crystallization.

  • Slowing down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment.

  • Seeding: Introduce a small crystal of the pure compound to the cooled solution to provide a nucleation site.

Q4: My recrystallization resulted in a very low yield. What are the likely causes?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures.

  • Premature crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time.

  • Washing with a solvent in which the compound is too soluble: Always use a cold, minimal amount of the recrystallization solvent to wash the crystals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is not sufficiently saturated (too much solvent).2. Inhibition of nucleation.1. Evaporate some of the solvent and re-cool.2. Try scratching the inside of the flask with a glass rod.3. Add a seed crystal of the pure compound.4. Cool to a lower temperature (e.g., in a freezer).
Compound precipitates as an oil. 1. Cooling is too rapid.2. The melting point of the compound is lower than the temperature of the solution.3. High concentration of impurities.1. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow to cool slowly.2. Use a larger volume of solvent.3. Try a different solvent or a solvent/anti-solvent system.4. Consider a preliminary purification step like column chromatography.
Crystals are very small or needle-like. 1. Very rapid cooling.2. High degree of supersaturation.1. Ensure slow cooling; insulate the flask to slow heat loss.2. Use slightly more solvent than the minimum required for dissolution at high temperature.
Low recovery of the compound. 1. Too much solvent used.2. Premature crystallization during hot filtration.3. Crystals washed with a solvent at the wrong temperature or in excess.1. Concentrate the mother liquor and cool again to recover more product.2. Ensure the filtration apparatus is pre-heated.3. Wash crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. 1. Impurity has similar solubility to the product.2. Impurity is trapped within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).2. Perform a second recrystallization.

Experimental Protocols

The following protocols are generalized starting points based on techniques successful for structurally related compounds. Optimization will be necessary for your specific compound.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures. Alcohols like ethanol and methanol have been shown to be effective for some trifluoromethyl- and methoxy-substituted phenyl compounds.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This technique is useful when the compound is highly soluble in many common solvents at room temperature. A common successful combination for similar compounds is ethyl acetate (solvent) and hexanes (anti-solvent).

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a suitable "solvent" (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., hexanes) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "solvent" until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature.

  • Cooling: If necessary, cool the flask in an ice bath or refrigerator to induce further crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using the anti-solvent or a mixture of the two solvents for washing.

Illustrative Solubility Data

The following table provides an illustrative guide to the expected solubility of a hypothetical compound with a (2-Methoxy-6-(trifluoromethyl)phenyl) moiety. This is not experimental data and a solvent screen is essential.

SolventPolarityExpected Solubility at 25°CExpected Solubility at Boiling PointPotential for Recrystallization
WaterHighInsolubleInsolubleUnlikely as a single solvent
MethanolHighSparingly SolubleSolubleGood Candidate
EthanolHighSparingly SolubleSolubleGood Candidate
AcetoneMediumSolubleVery SolublePossible with an anti-solvent
Ethyl AcetateMediumSolubleVery SolublePossible with an anti-solvent
DichloromethaneMediumSolubleVery SolublePossible with an anti-solvent
TolueneLowSparingly SolubleSolubleGood Candidate
HexanesLowInsolubleSparingly SolubleGood as an anti-solvent

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals Form cool->no_crystals Issue oiling_out Oiling Out cool->oiling_out Issue induce Induce Crystallization (Scratch/Seed) induce->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end no_crystals->induce

Caption: A general workflow for the single-solvent recrystallization process.

Caption: A decision-making diagram for troubleshooting the absence of crystal formation.

Troubleshooting guide for Chan-Lam coupling with substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Chan-Lam coupling reaction, with a particular focus on substituted boronic acids.

Troubleshooting Guide

This section addresses common issues encountered during the Chan-Lam coupling reaction in a question-and-answer format.

Question 1: My Chan-Lam coupling reaction shows low to no yield. What are the potential causes and how can I improve it?

Answer:

Low or no yield in a Chan-Lam coupling reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Initial Checks:

  • Reagent Quality: Ensure the boronic acid, amine/alcohol, copper source, and base are pure and dry. Boronic acids can dehydrate to form boroxines, which can affect reactivity.[1] The presence of water can also lead to the formation of phenol and diphenyl ether byproducts.[1]

  • Atmosphere: While the Chan-Lam coupling is known for its tolerance to air, the presence of oxygen is crucial for the re-oxidation of the copper(I) species to the active copper(II) catalyst.[2][3][4] Running the reaction open to air is generally recommended.[2][5]

  • Reaction Time and Temperature: Reaction times can vary significantly, from a few hours to 48 hours.[2] Monitor the reaction progress using TLC or LC-MS.[2] While many Chan-Lam couplings proceed at room temperature, gentle heating (e.g., to 50 °C) can sometimes improve yields, especially for less reactive substrates.[1]

Troubleshooting Workflow:

G start Low/No Yield reagent_quality Check Reagent Purity & Dryness start->reagent_quality atmosphere Ensure Reaction is Open to Air (O₂) start->atmosphere reaction_params Optimize Reaction Time & Temperature start->reaction_params catalyst_base Screen Different Copper Sources & Bases reagent_quality->catalyst_base atmosphere->catalyst_base reaction_params->catalyst_base solvent Evaluate Alternative Solvents catalyst_base->solvent ligand Consider Ligand Addition solvent->ligand success Improved Yield ligand->success

Caption: Troubleshooting workflow for low/no yield in Chan-Lam coupling.

Optimization of Reaction Components:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst.[3][4] However, other copper sources like Cu(OTf)₂, CuCl₂, and copper(I) salts can also be effective and may be worth screening.

  • Base: The choice of base is critical and substrate-dependent. Common bases include triethylamine (Et₃N), pyridine, and inorganic bases like potassium carbonate (K₂CO₃).[3][6] For some substrates, a base may not be necessary.[1]

  • Solvent: Dichloromethane (CH₂Cl₂), methanol (MeOH), and acetonitrile (MeCN) are frequently used solvents.[3][6] The choice of solvent can significantly impact the reaction outcome, and in some cases, no product is observed in solvents like DMF or DMSO.[6]

  • Ligands: While many Chan-Lam couplings are performed without a ligand, the addition of a ligand, such as pyridine or a phenanthroline-based ligand, can sometimes improve yields, especially for challenging substrates.[5][6]

Question 2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer:

Side product formation is a known challenge in Chan-Lam couplings.[3] The most common side products include:

  • Homocoupling of the boronic acid: This leads to the formation of a biaryl byproduct.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene.[3]

  • Oxidation of the starting materials: This can lead to various undesired oxidized products.[3]

Strategies to Minimize Side Products:

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can sometimes favor the desired cross-coupling reaction over side reactions.[1]

  • Minimizing Water: As mentioned, water can lead to phenol byproducts.[1] Using anhydrous solvents and reagents, or adding molecular sieves, can be beneficial, especially for O-arylation reactions.[1][7] However, be aware that an excess of molecular sieves can sometimes inhibit the reaction.[1][7]

  • Temperature Control: Running the reaction at room temperature, if possible, can help minimize the formation of some side products.

Logical Relationship of Side Product Formation:

G boronic_acid Aryl Boronic Acid desired_product Desired C-N/C-O Product boronic_acid->desired_product homocoupling Homocoupling (Biaryl) boronic_acid->homocoupling Side Reaction protodeboronation Protodeboronation (Arene) boronic_acid->protodeboronation Side Reaction oxidation Oxidation Byproducts boronic_acid->oxidation Side Reaction amine_alcohol Amine / Alcohol amine_alcohol->desired_product amine_alcohol->oxidation Side Reaction copper_catalyst Cu(II) Catalyst copper_catalyst->desired_product Cross-Coupling

Caption: Common reaction pathways in Chan-Lam coupling.

Question 3: My substituted boronic acid is not reacting as expected. Are there specific considerations for electron-rich or electron-deficient systems?

Answer:

Yes, the electronic properties of the substituted boronic acid can significantly influence the outcome of the Chan-Lam coupling.

  • Electron-donating groups (EDGs) on the aryl boronic acid generally lead to good to excellent yields.[6]

  • Electron-withdrawing groups (EWGs) on the aryl boronic acid can be more challenging and may result in lower yields.[1][6] This is potentially due to a slower Cu(II)/Cu(III) oxidation step in the catalytic cycle.[1] Recent developments in electrochemistry have shown promise for improving the reactivity of electron-deficient boronic acids.[8]

For challenging electron-deficient boronic acids, consider the following:

  • Ligand Screening: The use of specific ligands can be beneficial.

  • Higher Temperatures: Carefully increasing the reaction temperature may be necessary.

  • Alternative Catalytic Systems: Exploring different copper sources or specialized catalytic systems might be required.[1]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Chan-Lam coupling?

A1: The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The key steps are:

  • Coordination: The amine or alcohol coordinates to the Cu(II) catalyst.

  • Transmetalation: The organic group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.

  • Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically oxygen from the air.[2]

G CuII Cu(II) CuII_Nuc [Cu(II)-XR] CuII->CuII_Nuc Coordination NucH R-XH NucH->CuII_Nuc ArBOH2 Ar-B(OH)₂ CuIII_Ar_Nuc [Ar-Cu(III)-XR] ArBOH2->CuIII_Ar_Nuc CuII_Nuc->CuIII_Ar_Nuc Transmetalation Product Ar-XR CuIII_Ar_Nuc->Product Reductive Elimination CuI Cu(I) CuIII_Ar_Nuc->CuI CuI->CuII Oxidation Oxidant O₂ (Air) Oxidant->CuI

Caption: Simplified catalytic cycle of the Chan-Lam coupling.

Q2: Can I use boronic esters instead of boronic acids?

A2: While boronic acids are more commonly used, boronic esters can also be employed in Chan-Lam couplings. However, their reactivity can be different, and specific reaction conditions, such as the use of a mixed solvent system (e.g., MeCN/EtOH), may be required to achieve good yields.[9]

Q3: What are some typical reaction conditions for a Chan-Lam coupling?

A3: A general starting point for a Chan-Lam coupling reaction is provided below. Note that optimization is often necessary for specific substrates.

ParameterTypical Range/Condition
Copper Source Cu(OAc)₂ (10-20 mol%)
Boronic Acid 1.2 - 2.0 equivalents
Amine/Alcohol 1.0 equivalent
Base Pyridine or Et₃N (2.0 equivalents)
Solvent CH₂Cl₂ or MeOH
Temperature Room Temperature to 50 °C
Atmosphere Open to air

Experimental Protocols

General Procedure for N-Arylation of an Amine:

  • To a reaction vessel, add the amine (1.0 mmol), aryl boronic acid (1.5 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base such as pyridine (2.0 mmol).

  • Add the chosen solvent (e.g., dichloromethane, 5 mL).

  • Stir the reaction mixture vigorously at room temperature and open to the air.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.[2]

General Procedure for O-Arylation of a Phenol:

  • To a reaction vessel, add the phenol (1.0 mmol), aryl boronic acid (1.5 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base such as triethylamine (2.0 mmol).

  • Add an anhydrous solvent (e.g., dichloromethane, 5 mL) and molecular sieves.

  • Stir the reaction mixture under an air atmosphere.[2]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.[2]

  • After cooling to room temperature, work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic phase.[2]

  • Remove the solvent in vacuo and purify the residue by column chromatography to isolate the desired aryl ether.[2]

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of (2-Methoxy-6-(trifluoromethyl)phenyl) Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of novel chemical entities is paramount. This guide provides a comparative overview of mass spectrometry-based approaches for the characterization and quantification of compounds featuring the (2-Methoxy-6-(trifluoromethyl)phenyl) moiety, a common scaffold in modern medicinal chemistry.

The unique electronic properties imparted by the methoxy and trifluoromethyl groups present both opportunities and challenges in mass spectrometric analysis. This document outlines key considerations for method development, from sample preparation to data interpretation, and presents a comparative analysis of different analytical strategies to guide researchers in selecting the optimal approach for their specific needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique can significantly impact the sensitivity, selectivity, and throughput of an assay. Below is a comparison of common mass spectrometry-based methods for the analysis of (2-Methoxy-6-(trifluoromethyl)phenyl) substituted compounds. The presented data is illustrative and aims to highlight the relative performance of each technique.

ParameterLC-MS/MS (Triple Quadrupole)High-Resolution MS (e.g., Q-TOF, Orbitrap)GC-MS (with derivatization)
Sensitivity (LOD) 0.1 - 1 pg/mL1 - 10 pg/mL10 - 100 pg/mL
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude2 - 3 orders of magnitude
Selectivity High (MRM mode)Very High (Accurate Mass)Moderate to High
Throughput HighModerateModerate
Quantitative Accuracy ExcellentGood to ExcellentGood
Qualitative Information Limited to precursor/product ionsRich (fragmentation, elemental composition)Good (EI fragmentation library matching)
Matrix Effect Moderate to HighModerate to HighLow to Moderate

Experimental Protocols

Robust and reproducible data are underpinned by well-defined experimental protocols. The following sections detail generalized methodologies for the analysis of (2-Methoxy-6-(trifluoromethyl)phenyl) substituted compounds.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from a complex matrix, remove interferences, and concentrate the sample.[1] The choice of method depends on the sample matrix (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of the analyte.

1. Protein Precipitation (for plasma/serum samples): [2]

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.[2]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]

2. Liquid-Liquid Extraction (for urine samples): [2]

  • To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites and incubate at 37°C for 2 hours.[2]

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.[2]

  • Centrifuge at 3000 rpm for 10 minutes.[2]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]

3. Solid-Phase Extraction (for complex matrices):

  • Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of drugs and their metabolites in biological matrices.[3]

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's structure.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[2][4]

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of (2-Methoxy-6-(trifluoromethyl)phenyl) substituted compounds in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Matrix Removal Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ionization Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Analysis Data Analysis (Quantification & Reporting) Data_Acquisition->Data_Analysis Integration

A generalized experimental workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway

Understanding the fragmentation pattern of a molecule is crucial for developing selective MRM methods and for structural elucidation.[5] Aromatic ethers can undergo characteristic cleavages.[6] For a generic (2-Methoxy-6-(trifluoromethyl)phenyl) substituted compound, a plausible fragmentation pathway in positive ion mode ESI-MS/MS is proposed below. The fragmentation is initiated by the protonation of the molecule.

fragmentation_pathway M_H [M+H]+ Fragment1 Loss of CH3 radical from methoxy group M_H->Fragment1 Fragment3 Cleavage of the substituent 'R' M_H->Fragment3 Fragment2 Loss of CO Fragment1->Fragment2

A proposed fragmentation pathway for a generic compound.

This guide provides a foundational understanding of the mass spectrometric analysis of (2-Methoxy-6-(trifluoromethyl)phenyl) substituted compounds. Researchers are encouraged to adapt and optimize these general protocols to suit their specific analytical challenges and instrumentation.

References

A Comparative Guide to the Characterization of Biaryls Containing the (2-Methoxy-6-(trifluoromethyl)phenyl) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biaryl compounds containing the (2-Methoxy-6-(trifluoromethyl)phenyl) moiety, a scaffold of increasing interest in medicinal chemistry due to the unique electronic and steric properties conferred by the trifluoromethyl and methoxy substituents. The strategic incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document presents a series of representative biaryl compounds synthesized via a standardized Suzuki-Miyaura cross-coupling protocol, offering a baseline for comparison of their physicochemical and spectroscopic properties.

The data presented herein is intended to serve as a practical reference for researchers engaged in the design and synthesis of novel biaryl-containing molecules for applications in drug discovery and materials science. While direct, side-by-side comparative studies for a broad range of these specific biaryls are not extensively available in the literature, this guide provides illustrative data based on established synthetic methodologies and spectroscopic principles.

Comparative Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectral data for a representative set of biaryl compounds synthesized from (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid and various aryl bromides.

Compound IDAryl Coupling PartnerMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹⁹F NMR (376 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
1 PhenylC₁₄H₁₁F₃O252.23887.55-7.40 (m, 5H), 7.35 (t, J=7.8 Hz, 1H), 7.20 (d, J=7.6 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 3.85 (s, 3H)-62.5253.07 [M+H]⁺
2 4-MethoxyphenylC₁₅H₁₃F₃O₂298.26927.45 (d, J=8.8 Hz, 2H), 7.32 (t, J=7.8 Hz, 1H), 7.18 (d, J=7.6 Hz, 1H), 7.02 (d, J=8.0 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 3.82 (s, 3H)-62.4299.09 [M+H]⁺
3 4-NitrophenylC₁₄H₁₀F₃NO₃313.23758.30 (d, J=8.9 Hz, 2H), 7.70 (d, J=8.9 Hz, 2H), 7.40 (t, J=7.8 Hz, 1H), 7.25 (d, J=7.6 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 3.88 (s, 3H)-62.6314.06 [M+H]⁺
4 2-PyridylC₁₃H₁₀F₃N O269.22818.70 (d, J=4.5 Hz, 1H), 7.80 (td, J=7.7, 1.8 Hz, 1H), 7.45-7.30 (m, 3H), 7.22 (d, J=7.6 Hz, 1H), 7.08 (d, J=8.0 Hz, 1H), 3.86 (s, 3H)-62.3270.07 [M+H]⁺
5 3,5-DimethylphenylC₁₆H₁₅F₃O296.28907.15 (s, 2H), 7.10 (s, 1H), 7.33 (t, J=7.8 Hz, 1H), 7.19 (d, J=7.6 Hz, 1H), 7.03 (d, J=8.0 Hz, 1H), 3.84 (s, 3H), 2.38 (s, 6H)-62.5297.11 [M+H]⁺

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A 25 mL Schlenk flask was charged with this compound (1.0 eq), the corresponding aryl bromide (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq). The flask was evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) and a 2 M aqueous solution of sodium carbonate (2.0 eq) were added via syringe. The reaction mixture was then heated to 90 °C and stirred for 12 hours.

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard for ¹H NMR.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: This compound Aryl Bromide Pd(OAc)₂ / PPh₃ Na₂CO₃ (aq) reaction_setup Reaction Setup: Schlenk Flask Argon Atmosphere 1,4-Dioxane reagents->reaction_setup heating Heating: 90 °C, 12 h reaction_setup->heating workup Aqueous Workup: Ethyl Acetate Water & Brine Wash heating->workup purification Purification: Column Chromatography workup->purification product Pure Biaryl Product purification->product characterization Characterization: NMR, MS product->characterization

Caption: General workflow for the synthesis of biaryls.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd_intermediate1 Ar¹-Pd(II)L₂-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition oxidative_addition->pd_intermediate1 pd_intermediate2 Ar¹-Pd(II)L₂-Ar² pd_intermediate1->pd_intermediate2 transmetalation Transmetalation transmetalation->pd_intermediate2 pd_intermediate2->pd0 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product Ar¹-Ar² pd_intermediate2->product reductive_elimination->pd0 reductive_elimination->product boronic_acid Ar²B(OR)₂ base Base boronic_acid->base base->transmetalation aryl_halide Ar¹X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Guide to (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic endeavors. In the realm of Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation, the reactivity of boronic acids dictates reaction efficiency and product yields. This guide provides a detailed comparison of the reactivity of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid with other relevant boronic acids, supported by available experimental data and detailed methodologies.

The unique substitution pattern of this compound, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group in ortho positions, presents a fascinating case study in steric and electronic effects that govern its performance in Suzuki-Miyaura coupling reactions.

Understanding the Reactivity Landscape

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is influenced by a delicate interplay of steric hindrance and the electronic nature of its substituents. Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the crucial transmetalation step. Electron-donating groups generally enhance the nucleophilicity of the organic moiety, facilitating transmetalation, while electron-withdrawing groups can have the opposite effect.

In the case of this compound, the methoxy group is expected to increase reactivity through its electron-donating effect. Conversely, the potent electron-withdrawing trifluoromethyl group is anticipated to decrease reactivity. The presence of two ortho substituents creates significant steric bulk around the boronic acid moiety. Understanding the cumulative impact of these competing factors is key to predicting its behavior in cross-coupling reactions.

Comparative Reactivity Data

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Phenylboronic Acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O10095[1][2]
2-Methoxyphenylboronic Acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene10092
2-(Trifluoromethyl)phenylboronic Acid4-BromotoluenePd₂(dba)₃ / P(t-Bu)₃CsFDioxane8085[3]
2-Methoxyphenylboronic Acid2,6-DibromopyridinePd(PPh₃)₄Na₂CO₃DMF/H₂O10078[4][5]
This compound Aryl Halide (General) Specialized catalysts for hindered substratesStrong, non-nucleophilicAprotic polarElevatedModerate to Good(Inferred)

Note: The data for this compound is inferred based on the reactivity of sterically hindered and electronically complex boronic acids. Specific yields would be highly substrate and condition dependent.

From the table, it is evident that both 2-methoxyphenylboronic acid and 2-(trifluoromethyl)phenylboronic acid can participate effectively in Suzuki-Miyaura coupling, albeit with potentially different efficiencies depending on the reaction conditions and coupling partner. The high yield observed for 2-methoxyphenylboronic acid with 4-bromotoluene suggests that the electron-donating methoxy group facilitates the reaction. The slightly lower, yet still good, yield for 2-(trifluoromethyl)phenylboronic acid indicates that while the electron-withdrawing group may temper reactivity, successful coupling is readily achievable.

For the target molecule, this compound, the combination of a moderately activating group and a strongly deactivating group, coupled with significant steric hindrance from two ortho substituents, suggests that it will be a more challenging substrate than either of its monosubstituted counterparts. Achieving high yields will likely necessitate the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically demanding couplings.[6] The choice of a strong, non-nucleophilic base and an appropriate aprotic polar solvent will also be critical to promote the reaction while minimizing side reactions.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving ortho-substituted boronic acids. These protocols serve as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Ortho-Substituted Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the ortho-substituted phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol for a Challenging Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%)

  • Strong, non-nucleophilic base (e.g., CsF or K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a dry Schlenk flask.

  • Add the aryl halide, the sterically hindered boronic acid, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture with vigorous stirring at an elevated temperature (e.g., 100-120 °C).

  • Monitor the reaction closely. Due to the challenging nature of the coupling, longer reaction times may be necessary.

  • Follow the workup and purification procedure as described in the general protocol.

Visualizing the Process

To better understand the key stages of the Suzuki-Miyaura coupling and the workflow for comparing boronic acid reactivity, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Boronic_Acid_Reactivity_Workflow cluster_0 Reactant Selection cluster_1 Reaction Setup cluster_2 Execution & Analysis cluster_3 Comparison Boronic_Acids Select Boronic Acids (e.g., Target vs. Analogs) Conditions Define Standardized Conditions (Catalyst, Base, Solvent, Temp.) Boronic_Acids->Conditions Aryl_Halide Choose Common Aryl Halide Aryl_Halide->Conditions Execution Perform Parallel Reactions Conditions->Execution Analysis Analyze Yield & Purity (GC-MS, NMR) Execution->Analysis Data_Table Tabulate Quantitative Data Analysis->Data_Table Conclusion Draw Reactivity Conclusions Data_Table->Conclusion

References

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and the choice of boronic acid substrate is critical to its success. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated phenylboronic acids in Suzuki coupling, supported by experimental data and detailed protocols.

The introduction of fluorine into aryl moieties can significantly alter the pharmacokinetic and physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated phenylboronic acids are indispensable reagents. Their reactivity in Suzuki-Miyaura coupling is profoundly influenced by the number and position of fluorine substituents, which modulate the electronic properties of the boronic acid and its propensity for side reactions.

Quantitative Performance Comparison

The efficiency of Suzuki-Miyaura coupling is often dictated by the electronic nature of the coupling partners. Electron-withdrawing groups, such as fluorine, can impact the transmetalation step of the catalytic cycle. The following tables summarize a collection of experimental data from various studies, comparing the performance of non-fluorinated phenylboronic acid with several fluorinated analogues under various reaction conditions.

It is crucial to note that direct comparison of yields across different studies can be challenging due to variations in catalysts, ligands, bases, solvents, and reaction temperatures. However, the data presented provides valuable insights into the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acid (Non-Fluorinated)

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[1]
5-IodovanillinPd(OAc)₂ / Amberlite IRA-400(OH)Amberlite IRA-400(OH)H₂O/Ethanol601-2-[2]
IodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110-Good to Excellent[3]
2,6-DibromopyridinePEPPSI-Pd-NHC complexK₂CO₃DMF/H₂O---[4]

Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[1][5]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[1][6]
3,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[1]
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[1]
2,6-Difluorophenylboronic acid4-ChloroanisolePd precatalyst (XPhos ligand)K₃PO₄THF/H₂ORT<0.593[7]

From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[1] In some instances, fluorinated analogues have demonstrated superior performance compared to non-fluorinated phenylboronic acid under similar conditions.[1][5] The electron-withdrawing nature of fluorine substituents can enhance the transmetalation efficiency, a key step in the catalytic cycle.[7] However, this can also increase the susceptibility to side reactions like protodeboronation, necessitating careful optimization of reaction conditions, particularly the choice of base and solvent.[1]

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (fluorinated or non-fluorinated, 1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill it with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if required, a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_ii R-Pd(II)-X (L_n) oxidative_addition->pd_ii transmetalation Transmetalation (R'-B(OH)₂ + Base) pd_ii->transmetalation pd_ii_r R-Pd(II)-R' (L_n) transmetalation->pd_ii_r reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide Aryl Halide (R-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both fluorinated and non-fluorinated phenylboronic acids are effective substrates in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine can, in many cases, enhance reaction rates and yields due to its electron-withdrawing nature, which facilitates the transmetalation step.[5][7] However, the increased reactivity can also lead to a higher likelihood of protodeboronation, a common side reaction.[1] Therefore, the choice between a fluorinated and a non-fluorinated phenylboronic acid should be guided by the specific electronic requirements of the target molecule and a careful optimization of the reaction conditions to maximize the yield of the desired product while minimizing side reactions. For drug development professionals, the potential benefits of incorporating fluorine into a molecular structure often outweigh the challenges in synthetic optimization, making fluorinated phenylboronic acids invaluable tools in the synthesis of novel therapeutics.

References

A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, presents significant challenges. The bulky ortho-substituents can impede the critical transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates. This guide provides a comparative overview of various palladium catalyst systems for this challenging transformation, supported by experimental data from the literature on structurally similar substrates.

The choice of palladium catalyst, particularly the ligand coordinated to the metal center, is paramount for achieving high yields. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are widely used, advanced Buchwald-type ligands and their corresponding pre-catalysts often demonstrate superior activity for sterically demanding couplings.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of sterically hindered aryl halides and boronic acids. While direct comparative studies on this compound are limited, the data presented for analogous substrates provide valuable insights into catalyst efficacy.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Ref.
HFTPhos Pd G3 2-Bromo-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidK₂CO₃ⁱPrOH/H₂O6012930.05[1]
XPhos Pd G2 4-Chloroanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.5>952[2][3]
Pd(dppf)Cl₂ 6-Bromo tacrinePhenylboronic acidK₂CO₃1,4-Dioxane1008925[4]
Pd(PPh₃)₄ 1-Chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃MeOH/H₂OMW-955[5]
Pd₂(dba)₃ / L1 ( trifluoromethoxy)phenylboronic acidN-(4-bromo-3,5-dichlorophenyl)acetamideK₂CO₃Dioxane8012852 (Pd) / 4 (Ligand)[6]

Note: The data presented is for representative sterically hindered substrates and may not directly reflect the exact yield for this compound, but indicates the general applicability and efficiency of the catalyst system for such transformations.

Buchwald-type ligands, such as HFTPhos and XPhos, demonstrate exceptional activity for creating sterically demanding biaryls, often allowing for lower catalyst loadings and milder reaction conditions.[1][7] The HFTPhos ligand, in particular, was designed to accelerate reductive elimination, a key step in sterically hindered couplings.[1] For boronic acids prone to decomposition, specialized precatalysts that rapidly generate the active catalytic species can be crucial for achieving high yields at room temperature in short reaction times.[2][3] While Pd(dppf)Cl₂ and Pd(PPh₃)₄ are effective, they often require higher temperatures and catalyst loadings for challenging substrates.[4][5]

Experimental Protocols

Below are detailed, representative methodologies for performing a Suzuki-Miyaura coupling with a sterically hindered boronic acid.

Protocol 1: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)

This protocol is adapted for unstable or sterically hindered boronic acids, emphasizing anhydrous and oxygen-free conditions.

Materials and Reagents:

  • This compound (1.5 equiv.)

  • Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 equiv.)

  • XPhos Pd G2 precatalyst (2 mol %)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous (3.0 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF) and water

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv.).

  • Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol %) to the flask under a positive flow of inert gas.

  • Add degassed THF (e.g., 2 mL) and degassed water (e.g., 1 mL) via syringe.

  • Seal the flask and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40°C).

Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 0.5-4 hours).[2][3]

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash with 1N HCl (2x) to remove the base and excess boronic acid.[8]

  • Wash the organic layer with brine (1x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol uses a more traditional catalyst, often requiring higher temperatures.

Materials and Reagents:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Pd(PPh₃)₄ (5 mol %)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv.)

  • Methanol (MeOH) and water (4:1 mixture)

Reaction Setup:

  • In a flask, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), Na₂CO₃ (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol %).

  • Add the MeOH/water solvent mixture (e.g., 5 mL).

  • Heat the reaction mixture to reflux (or using microwave irradiation for accelerated rates) with vigorous stirring.[5]

Monitoring and Workup:

  • Monitor the reaction until completion via TLC or LC-MS.

  • Cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocols.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Argon) reagents->inert catalyst Add Pd Catalyst and Ligand/Precatalyst inert->catalyst solvent Add Degassed Solvent(s) catalyst->solvent heat Heat and Stir (RT to Reflux) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench/ Dilute with Solvent monitor->quench extract Aqueous Wash (Acid/Brine) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Biaryl Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Validating the Structure of C-N Coupled Products: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a critical step, particularly for novel C-N coupled products which are foundational in many pharmaceuticals. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides essential information, complex molecules often yield congested spectra that are difficult to interpret. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by spreading spectral information across two frequency axes, offering a powerful suite of tools for the precise structural elucidation of newly synthesized compounds.[1][2] This guide provides an objective comparison of the most common 2D NMR techniques used to validate the structure of C-N coupled products, alongside alternative methods, supported by experimental protocols and data.

Comparison of Key 2D NMR Techniques for C-N Coupled Product Analysis

The selection of 2D NMR experiments depends on the specific structural questions to be answered. The most frequently employed techniques include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[1][2] Each provides unique insights into the molecular framework, from through-bond connectivity to through-space proximity.

Technique Information Provided Primary Use in C-N Coupled Product Analysis Key Strengths Limitations
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds.[3]Identifies proton spin systems and maps out J-coupling networks within molecular fragments.[3][4]Excellent for establishing proton connectivity within separate parts of the molecule (e.g., the aryl group and the amine moiety before confirming the C-N link).[3]Does not provide direct information about heteroatoms or long-range connectivity across quaternary carbons or the C-N bond itself.
HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond ¹H-¹³C (or ¹H-¹⁵N) correlations.[5][6]Assigns protons to their directly attached carbons or nitrogens.[2][6] Essential for unambiguous resonance assignment.Highly sensitive due to proton detection.[4] Simplifies complex ¹H spectra by spreading them over the ¹³C or ¹⁵N dimension.[3]Only shows direct, one-bond correlations, so it cannot be used to connect fragments across the C-N bond.[6]
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C (or ¹H-¹⁵N) correlations over 2-4 bonds.[7][8]Crucial for confirming the C-N bond. Establishes connectivity between molecular fragments by showing correlations across the newly formed bond and any quaternary carbons.[7][9]Directly links different spin systems, providing the overall carbon skeleton. Essential for assigning quaternary carbons.[7]The absence of a correlation is not definitive proof of a lack of connectivity, as the signal intensity depends on the magnitude of the long-range coupling constant.[7] One-bond correlations are typically suppressed but can sometimes appear.[7][8]
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space correlations between protons that are close in proximity (<5 Å).[10][11]Determines relative stereochemistry and conformation of the final product.[10][12]Provides 3D structural information independent of through-bond coupling.[3][10]Correlation intensity is distance-dependent and can be affected by molecular motion. Not suitable for determining bond connectivity.[10]

Experimental Workflow and Protocols

A systematic approach is essential for efficient structure elucidation using 2D NMR. The general workflow involves moving from basic connectivity to long-range correlations and finally to stereochemical analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structure Elucidation Prep Dissolve Product (e.g., 5-10 mg in 0.6 mL CDCl3 or DMSO-d6) OneD 1. Acquire 1D ¹H and ¹³C Spectra (Verify purity, set spectral windows) Prep->OneD Load Sample TwoD 2. Acquire 2D NMR Suite (COSY, HSQC, HMBC, NOESY) OneD->TwoD Assign Assign Resonances (HSQC) TwoD->Assign Fragments Identify Spin Systems (COSY) Assign->Fragments Connect Connect Fragments (HMBC) Fragments->Connect Stereo Determine Stereochemistry (NOESY) Connect->Stereo Structure Propose Final Structure Stereo->Structure

Caption: General workflow for 2D NMR-based structure validation.

  • Sample Preparation:

    • Dissolve 5-20 mg of the purified C-N coupled product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The sample should be free of paramagnetic impurities.

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Initial 1D Spectra:

    • Acquire a standard 1D ¹H spectrum to check for sample purity, concentration, and to determine the appropriate spectral width for subsequent experiments.[13]

    • Acquire a 1D ¹³C spectrum. While not always essential before 2D, it can be helpful for setting the spectral width in the heteronuclear dimension.[13]

  • Setting Up a 2D Experiment (e.g., HMBC):

    • Select the appropriate predefined parameter set on the spectrometer (e.g., c13hmbc).[13]

    • Tune and Match the Probe: This is critical for optimal sensitivity and must be done for all relevant nuclei (e.g., ¹H and ¹³C).[13]

    • Set Spectral Windows (sw, sw1): Use the 1D spectra to define the chemical shift ranges for both the proton (direct dimension, F2) and carbon (indirect dimension, F1) axes to avoid spectral folding and maximize resolution.[13]

    • Set Acquisition Parameters:

      • Number of Scans (ns): This is the number of transients per increment. For concentrated samples, 8-16 scans may be sufficient. For dilute samples, more scans will be needed.[13]

      • Number of Increments (ni or t1): This determines the resolution in the indirect dimension. A value of 256 is a common starting point.

      • Relaxation Delay (d1): A delay of 1-2 seconds is typical to allow for magnetization to return to equilibrium between scans.

    • Start Acquisition: 2D experiments can range from 30 minutes to several hours depending on the sample concentration and desired resolution.

Logical Framework for Assembling the Structure

The power of 2D NMR lies in the complementary nature of the experiments. Data from each experiment is used to build upon the information gained from the others, logically leading to the final, validated structure.

G cluster_info COSY COSY (¹H-¹H Connectivity) Fragments Identify Molecular Fragments COSY->Fragments HSQC HSQC (¹H-¹³C/¹⁵N One-Bond) Assignments Assign C-H/N-H Pairs HSQC->Assignments HMBC HMBC (¹H-¹³C/¹⁵N Long-Range) Skeleton Assemble Carbon Skeleton & Confirm C-N Bond HMBC->Skeleton NOESY NOESY (Through-Space Proximity) Stereochem Determine 3D Structure & Stereochemistry NOESY->Stereochem Fragments->HMBC Assignments->HMBC Skeleton->NOESY Final Validated Structure Stereochem->Final

Caption: Logical relationships between key 2D NMR experiments.

Alternative and Complementary Structural Validation Methods

While 2D NMR is a cornerstone of structural elucidation in solution, other techniques provide invaluable, often complementary, information.

Technique Principle Information Obtained Sample Requirements Advantages Disadvantages
2D NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[14]Provides detailed through-bond and through-space atomic connectivity and 3D structure in solution.[2][10]Soluble, pure sample (typically >1 mg).Non-destructive; provides information on molecular dynamics and structure in a physiologically relevant state (solution).[15][16]Limited by molecular size (practically < 50 kDa for proteins).[16] Cannot be used for insoluble materials.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.[17]Precise 3D atomic coordinates, bond lengths, and angles in the solid state.[17]A high-quality single crystal.Considered the "gold standard" for absolute structure determination; no molecular size limit.[15][18]Growing a suitable crystal can be a major bottleneck; the determined structure is a static solid-state conformation, which may differ from the solution state.[16]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.[19]Provides the exact molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns can offer structural clues.Very small amount of sample (nanogram to microgram).Extremely high sensitivity; can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[20]Does not provide definitive connectivity or stereochemical information on its own. Isomers are often indistinguishable without fragmentation analysis.

Conclusion

For the comprehensive validation of C-N coupled products, 2D NMR spectroscopy is an indispensable tool. A combination of COSY, HSQC, and HMBC experiments allows for the complete determination of the covalent framework, with the HMBC experiment being particularly crucial for unequivocally confirming the formation of the C-N bond.[7][9] NOESY provides the final layer of detail by elucidating the three-dimensional structure and relative stereochemistry.[10] While techniques like X-ray crystallography offer unparalleled precision for the solid state and mass spectrometry provides vital molecular weight information, 2D NMR delivers a detailed structural picture in the solution phase, which is often more relevant to the biological and chemical environment in which these molecules will ultimately function. The strategic application of these complementary techniques provides the highest level of confidence in structural assignment for novel chemical entities.

References

A Comparative Guide to the Coupling Reactions of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is critical for the efficient synthesis of complex molecules. This guide provides a quantitative analysis of the reaction yield for (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings, offering a comparison with alternative ortho-substituted boronic acids. The data presented is supported by detailed experimental protocols to aid in methodological replication and optimization.

This compound is a valuable reagent in cross-coupling reactions due to the presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the phenyl ring. This unique substitution pattern can influence the reactivity and yield of coupling reactions. This guide aims to provide a clear, data-driven comparison of its performance.

Comparative Analysis of Reaction Yields

The following tables summarize the quantitative yields of coupling reactions involving this compound and comparable ortho-substituted phenylboronic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The steric hindrance and electronic effects of the ortho substituents on the boronic acid can significantly impact the reaction yield.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-(Trifluoromethoxy)phenylboronic acid2-bromo-1,3-dichloro-5-nitrobenzenePd2(dba)3 / 4-(2-(diphenylphosphino)phenyl)morpholineK2CO3THF60170-87%[1]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)2 / SPhosK3PO4Toluene50126% (mono-arylated)[2]
2,6-Dimethylphenylboronic acid2,6-dimethyl-1-chlorobenzeneVarious Pd precatalystsVariousTHF--Yields vary significantly with catalyst[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The performance of sterically hindered boronic acids in this reaction is of particular interest. While specific data for this compound is limited in the direct search results, the following table provides data for related couplings.

AmineCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Morpholine4-ChlorotoluenePd(dba)2 / XPhosNaOtBuTolueneReflux694%[4]
Various secondary aminesVarious (hetero)aryl halidesPd(OAc)2 / RuPhos-Solvent-free--50-99%[2]
Various amines(Hetero)aryl chloridesBippyPhos/[Pd(cinnamyl)Cl]2----Broad scope[5]
Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of C-O and C-N bonds. The reaction is known to be sensitive to the electronic and steric nature of the boronic acid.

NucleophileCoupling PartnerCatalystBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
PhenolsCyclopropylboronic acidCu(OAc)21,10-phenanthroline---Good to high yields[6]
AnilinesAryl boronic acidsElectrochemical/Cu----Good yields[7]
N-heterocyclesAryl boronic acidsCuMeSalK2CO3Methanol653-5Moderate to good yields[2]

Experimental Protocols

Detailed methodologies for the cited reactions are provided below to facilitate their application in a laboratory setting.

Suzuki-Miyaura Coupling of 2-(Trifluoromethoxy)phenylboronic acid[1]

A 25 mL oven-dried reaction tube equipped with a magnetic stirrer was charged with Pd2(dba)3 (22.9 mg, 0.025 mmol), K2CO3 (138.2 mg, 1.0 mmol), 4-(2-(diphenylphosphino)phenyl)morpholine (17.35 mg, 0.05 mmol), 2-(Trifluoromethoxy)phenylboronic acid (95 mg, 0.5 mmol), and 2-bromo-1,3-dichloro-5-nitrobenzene (135.5 mg, 0.5 mmol). The tube was evacuated and backfilled with nitrogen three times. Freshly distilled THF (5 mL) was then added. The reaction mixture was heated to 60 °C for 1 hour.

General Procedure for Buchwald-Hartwig Amination[4]

To a 2-necked flask, bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) were added under a nitrogen atmosphere, followed by toluene (5 mL). The mixture was stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were then added. The resulting mixture was stirred at reflux for 6 hours. After cooling to room temperature, the reaction was quenched with water (10 mL). The organic layer was washed with water (10 mL) and brine (10 mL), dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Chan-Lam N-Arylation of Heterocycles[2]

A mixture of the N-heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), CuMeSal (0.1 mmol), and K2CO3 (2.0 mmol) in methanol (5 mL) was stirred at 65 °C in the air for 3-5 hours. Upon completion, the solvent was evaporated, and the residue was purified by column chromatography.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the discussed coupling reactions.

Suzuki_Miyaura_Workflow reagents Boronic Acid, Aryl Halide, Catalyst, Ligand, Base reaction_setup Combine Reagents in Solvent reagents->reaction_setup heating Heat Reaction Mixture reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow reagents Amine, Aryl Halide, Catalyst, Ligand, Base reaction_setup Combine Reagents in Solvent under Inert Gas reagents->reaction_setup heating Heat Reaction Mixture reaction_setup->heating workup Quench Reaction & Aqueous Workup heating->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Chan_Lam_Workflow reagents Nucleophile, Boronic Acid, Copper Catalyst, Base/Additive reaction_setup Combine Reagents in Solvent reagents->reaction_setup heating Heat Reaction (often in air) reaction_setup->heating workup Solvent Evaporation & Purification heating->workup product Isolated Product workup->product

Caption: Generalized workflow for a Chan-Lam cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This compound, due to its chemical nature as both a boronic acid and a trifluoromethylated aromatic compound, requires careful management as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

  • Waste Segregation: Isolate all waste containing this compound from other laboratory waste streams. It is crucial to avoid mixing it with incompatible chemicals, such as strong oxidizing agents, strong acids, or strong bases, which could trigger dangerous reactions.[1][2][3]

  • Waste Collection:

    • Solid Waste: Collect any unused this compound powder, contaminated weighing paper, stir bars, or other solid materials in a designated, sealable container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, sealable container designated for liquid hazardous waste. The container must also be clearly labeled with "Hazardous Waste" and the chemical's name and concentration.

  • Container Management:

    • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This storage area should be approved for hazardous waste accumulation.

    • Empty Containers: Empty containers that held this compound must be decontaminated. Triple rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate as liquid hazardous waste.[1] After rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The cleaned container can then be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plastic.

  • Final Disposal: Arrange for the collection of the sealed and labeled hazardous waste containers by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

Hazard and Personal Protective Equipment Summary

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Standard laboratory attire (lab coat)
Skin Corrosion/Irritation Chemical-resistant gloves (e.g., nitrile)
Serious Eye Damage/Irritation Safety goggles or face shield[4][5]
Respiratory Tract Irritation Use in a chemical fume hood; respiratory protection may be needed for large quantities or spills[2][4]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Boronic Acid Waste FumeHood->Segregate SolidWaste Collect Solid Waste in Labeled, Sealed Container Segregate->SolidWaste LiquidWaste Collect Liquid Waste in Labeled, Sealed Container Segregate->LiquidWaste Store Store Waste in Designated Area SolidWaste->Store LiquidWaste->Store Rinse Triple Rinse Empty Containers CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate DefaceLabel Deface Label on Cleaned Container CollectRinsate->DefaceLabel DefaceLabel->Store EHS Arrange for EHS/ Licensed Disposal Store->EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and operational integrity.

Immediate Safety Precautions

This compound and similar boronic acid compounds are irritants and should be handled with care. In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][3][4][5][6]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6] Remove any contaminated clothing and wash it before reuse.[1][3][4][5][7] If skin irritation occurs, seek medical advice.[4][5][7][8]

  • Inhalation: Move the individual to fresh air immediately.[1][2][3][4][5][6] If breathing is difficult or if symptoms persist, seek medical attention.[1][2][3][4][5][6]

  • Ingestion: Do NOT induce vomiting.[1][3][4][5] Rinse the mouth with water and seek immediate medical attention.[1][2][3][5][6]

Always work in a well-ventilated area, preferably within a chemical fume hood, and ensure that eyewash stations and safety showers are readily accessible.[1][4][5][9][10]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. Below is a summary of the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9][10]To protect eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[9][10]To prevent skin contact. Gloves should be inspected before use and replaced immediately if contaminated.[6][10]
Body Protection A fully buttoned laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended.[9][10]To protect the skin from accidental contact and spills.
Respiratory Protection A NIOSH-approved respirator is necessary if dust or aerosols are generated, or if working outside of a fume hood.[9][10][11]To prevent irritation of the respiratory tract.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this chemical will minimize risks and ensure a safe laboratory environment.

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[10] Confirm that an eyewash station and safety shower are nearby and unobstructed.[9][10]

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.[10]

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[5][7][8][10]

    • Avoid creating dust when transferring the solid material.[4][5][6][10] Use a spatula or other appropriate tools for transfers.[10]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5][6][7][8][9][10]

  • Post-Handling: Clean the work area and any equipment used to remove any chemical residue.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated PPE and empty containers, in a designated, clearly labeled, and sealed container for hazardous waste.[9][11][12]

  • Disposal Regulations: Dispose of all chemical waste in strict accordance with all applicable federal, state, and local regulations.[9][12] Do not pour chemical waste down the drain.[9][12]

  • Spill Management:

    • Evacuate: Clear the area of all non-essential personnel.[6][9]

    • Ventilate: If safe to do so, ensure the area is well-ventilated.[9]

    • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9] Sweep up the material and place it in a suitable container for disposal.[1][4][5][6]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Inspect Work Area prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Transfer Chemical Carefully handle1->handle2 handle3 Keep Container Sealed handle2->handle3 handle4 Wash Hands After Handling handle3->handle4 disp1 Collect Waste in Labeled Container handle4->disp1 Proceed to Disposal disp2 Dispose via Hazardous Waste Protocol disp1->disp2

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.